molecular formula C5H7O3- B8296909 Allylmethyl carbonate

Allylmethyl carbonate

Cat. No.: B8296909
M. Wt: 115.11 g/mol
InChI Key: GQQCHPMAXKWHMY-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Allylmethyl carbonate is a useful research compound. Its molecular formula is C5H7O3- and its molecular weight is 115.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality Allylmethyl carbonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Allylmethyl carbonate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C5H7O3-

Molecular Weight

115.11 g/mol

IUPAC Name

but-3-enyl carbonate

InChI

InChI=1S/C5H8O3/c1-2-3-4-8-5(6)7/h2H,1,3-4H2,(H,6,7)/p-1

InChI Key

GQQCHPMAXKWHMY-UHFFFAOYSA-M

Canonical SMILES

C=CCCOC(=O)[O-]

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Commercial Availability, Purity, and Application Logic of Allyl Methyl Carbonate (AMC)

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on Allyl Methyl Carbonate (AMC), structured for researchers and application scientists.

Executive Summary: The Dual-Use Reagent

Allyl Methyl Carbonate (AMC) is an unsymmetrical organic carbonate that occupies a critical niche in two distinct high-value sectors: advanced organic synthesis (specifically Palladium-catalyzed allylation) and Lithium-Ion Battery (LIB) electrolytes .

While often categorized as a generic alkyl carbonate, its unsymmetrical structure—containing both a reactive allyl group and a stable methyl group—dictates its unique reactivity profile. For the researcher, the commercial landscape is bifurcated: "Synthesis Grade" (98%) is sufficient for Tsuji-Trost reactions, but "Battery Grade" (>99.9%) is a non-negotiable requirement for electrochemical stability. This guide analyzes the purity constraints, synthesis routes, and purification logic required to bridge this gap.

Chemical Profile & Synthesis Logic

Understanding the synthesis route is the first step in predicting impurity profiles. Commercial AMC is primarily manufactured via two pathways, each leaving a distinct "impurity fingerprint" that affects downstream applications.

Synthesis Pathways and Impurity Origins
  • Chloroformate Route (Traditional): Reaction of allyl alcohol with methyl chloroformate.

    • Major Impurities: Chloride ions (Cl⁻), HCl, residual chloroformate.

    • Impact: Chlorides are poisonous to battery catalysts and cause corrosion on current collectors (Al foil).

  • Transesterification Route (Green/Industrial): Reaction of Dimethyl Carbonate (DMC) with Allyl Alcohol.

    • Major Impurities: Methanol, Diallyl Carbonate (DAC), unreacted Allyl Alcohol.

    • Impact: Alcohols are active hydrogen sources that degrade electrochemical performance; DAC changes the polymerization kinetics.

Figure 1: Comparative Synthesis Logic & Impurity Tracking

SynthesisPathways cluster_0 Route A: Chloroformate (Traditional) cluster_1 Route B: Transesterification (Modern) AllylAlc Allyl Alcohol AMC_A Crude AMC (Type A) AllylAlc->AMC_A MeCl Methyl Chloroformate MeCl->AMC_A Base Base (e.g., Pyridine) Base->AMC_A Imp_A Impurities: Cl-, HCl AMC_A->Imp_A DMC Dimethyl Carbonate AMC_B Crude AMC (Type B) DMC->AMC_B AllylAlc2 Allyl Alcohol AllylAlc2->AMC_B Cat Catalyst (K2CO3) Cat->AMC_B Imp_B Impurities: Methanol, Diallyl Carbonate AMC_B->Imp_B

Caption: Comparison of synthesis routes. Route B is preferred for battery applications to avoid halide contamination, though it introduces equilibrium-driven alcohol impurities.

Commercial Availability & Purity Specifications

The market treats AMC as a specialty chemical, not a bulk solvent. Consequently, "off-the-shelf" purity often varies significantly between suppliers.

Commercial Grades

The following table summarizes the Critical Quality Attributes (CQAs) for the two primary commercial grades.

FeatureSynthesis GradeBattery Grade (Electrolyte Additive)
Purity (GC) ≥ 98.0%≥ 99.9%
Moisture (Karl Fischer) < 0.5% (5000 ppm)< 20 ppm
Acid Value (as HF) Not Specified< 10 ppm
Alcohol Content < 1.0%< 50 ppm
Halides (Cl⁻) < 0.1%< 1 ppm
Color (APHA) < 50< 10
Primary Application Tsuji-Trost AllylationSEI Formation Additive
Supply Chain Intelligence
  • Bulk Suppliers: Companies like TCI, Sigma-Aldrich, and Alfa Aesar typically stock the 98% Synthesis Grade .

  • Specialty Suppliers: Battery-grade AMC is usually sourced from specialized electrolyte manufacturers (e.g., Mitsubishi Chemical, Shenzhen Capchem) or custom synthesis houses that perform secondary purification.

  • Cost Implication: Battery-grade AMC commands a 5x–10x price premium due to the difficulty of removing trace allyl alcohol and water, which form azeotropes with the carbonate.

Critical Quality Attributes (CQAs) & Application Impact

Why does purity matter? The causality between specific impurities and experimental failure is direct and measurable.

The "Water-Acid" Death Spiral (Battery Applications)

In Lithium-ion systems, AMC is used to form the Solid Electrolyte Interphase (SEI).

  • Moisture Ingress: Water reacts with the conducting salt (LiPF₆) to form Hydrofluoric Acid (HF).

  • Acid Attack: HF attacks the AMC molecule and the cathode surface.

  • Gas Generation: The hydrolysis of AMC releases CO₂ and propylene gas, causing cell swelling (bloating) and delamination of the electrode.

Alcohol Interference (Synthesis Applications)

In Palladium-catalyzed allylation:

  • Residual Allyl Alcohol: Acts as a competing nucleophile or coordinates with the Pd-catalyst, altering the reaction kinetics and reducing the enantiomeric excess (ee) in asymmetric synthesis.

Purification & Characterization Protocols

For researchers unable to source certified Battery Grade AMC, the following protocols allow for the upgrading of Synthesis Grade material.

Analytical Characterization Workflow

Before use, the material must be validated. A simple NMR is insufficient for battery applications; moisture and trace alcohols are the enemies.

  • GC-MS (Purity & Organic Impurities):

    • Column: DB-Wax or equivalent polar column to separate AMC from Allyl Alcohol and Methanol.

    • Target: Identify the "Methanol/Allyl Alcohol" shoulder peaks.

  • Karl Fischer Titration (Moisture):

    • Method: Coulometric titration is required (Volumetric is too insensitive for <50 ppm).

    • Note: Ketone/Aldehyde reagents are not needed, but ensure the anode solution is fresh.

Laboratory-Scale Purification Protocol

Objective: Upgrade 98% AMC to >99.5% anhydrous grade.

Step 1: Drying (Water Removal)

  • Agent: Activated 4Å Molecular Sieves (pre-dried at 300°C for 4 hours).

  • Procedure: Static drying. Add 20% w/w sieves to AMC. Let stand for 24-48 hours under Argon.

  • Why: Distillation is inefficient for trace water due to azeotrope formation.

Step 2: Fractional Distillation (Organic Impurity Removal)

  • Setup: Vacuum distillation line with a Vigreux column (or spinning band for higher efficiency).

  • Conditions: AMC boils at ~60°C at 35 mmHg.[1]

  • Fraction Cut: Discard the first 10% (contains Methanol/DMC). Collect the middle 80%. Discard the pot residue (contains Diallyl Carbonate).

Figure 2: Purification Logic Flow

PurificationWorkflow cluster_drying Step 1: Dehydration cluster_distill Step 2: Fractionation RawMaterial Raw AMC (98%) High Water/Alcohol Sieves 4Å Molecular Sieves (Static Drying, 48h) RawMaterial->Sieves DryAMC Dry AMC (<50 ppm H2O) Sieves->DryAMC Distillation Vacuum Distillation (35 mmHg, ~60°C) DryAMC->Distillation Heads Heads (Discard) Methanol/Allyl Alcohol Distillation->Heads Tails Tails (Discard) Diallyl Carbonate Distillation->Tails FinalProduct Purified AMC (>99.5%, Battery Suitable) Distillation->FinalProduct

Caption: Workflow to upgrade commercial synthesis-grade AMC to high-purity electrolyte additive standards.

Mechanism of Action (Battery Context)

Understanding how AMC works clarifies why purity is vital. AMC functions as a reductive decomposition additive.

  • Reduction: During the first charge, AMC reduces at a potential (~1.5V vs Li/Li⁺) higher than the bulk solvent (EC/DMC reduce at ~0.8V).

  • Polymerization: The allyl radical generates a polymeric species containing carbonates and ethers.

  • Passivation: This polymer forms a thin, flexible SEI layer on the graphite anode, preventing the solvent molecules from co-intercalating and exfoliating the graphite.

Figure 3: SEI Formation Mechanism

SEIMechanism Electrolyte Electrolyte (LiPF6 + EC/DMC + AMC) Reduction Reductive Decomposition (~1.5V vs Li/Li+) Electrolyte->Reduction Diffusion Anode Graphite Anode (Charging) Radical Allyl Radical Generation Reduction->Radical e- Transfer Polymer Polymerization (Poly-AMC) Radical->Polymer SEI Stable SEI Layer (Prevents Exfoliation) Polymer->SEI Deposition on Anode SEI->Anode Protects

Caption: AMC reduces preferentially to bulk solvents, creating a protective interface (SEI) that stabilizes the battery cell.

References

  • Sigma-Aldrich. Allyl Methyl Carbonate Product Specification (CAS 35466-83-2). Available at:

  • ChemicalBook. Allyl Methyl Carbonate Properties and Suppliers. Available at:

  • Xu, K. (2014).[2] "Electrolytes and Interphases in Li-Ion Batteries and Beyond." Chemical Reviews. (Contextualizing carbonate purity standards). Available at:

  • Zhang, S.S. (2006). "A review on electrolyte additives for lithium-ion batteries." Journal of Power Sources. (Mechanism of SEI formation). Available at:

  • Thermo Fisher Scientific. Diallyl Carbonate vs Allyl Methyl Carbonate Specifications. (Differentiation of carbonate grades). Available at:

Sources

Allylmethyl carbonate safety data sheet and handling precautions

Author: BenchChem Technical Support Team. Date: February 2026

Handling, Safety, and Catalytic Utility in Drug Discovery

Part 1: Executive Technical Summary

Allyl Methyl Carbonate (AMC), CAS [35466-83-2], is a specialized allylic ester widely utilized in pharmaceutical synthesis as a "self-activating" allylation reagent. Unlike traditional allyl acetates, which often require stoichiometric external bases (e.g., NaH, KOtBu) to facilitate palladium-catalyzed allylic substitution (Tsuji-Trost reaction), AMC generates a methoxide base in situ via decarboxylation. This unique property allows for reactions to proceed under neutral conditions, preserving sensitive functional groups common in late-stage drug development.

However, its utility comes with specific handling risks. AMC is a flammable liquid (Flash Point: 33°C) and a moisture-sensitive lachrymator. This guide synthesizes safety data with practical laboratory protocols to ensure experimental integrity and personnel safety.

Part 2: Physicochemical & Hazard Profile

The following data aggregates specifications from major suppliers (Sigma-Aldrich, TCI) and GHS classifications.

Table 1: Critical Physicochemical Properties
PropertyValueOperational Implication
CAS Number 35466-83-2Unique Identifier
Molecular Formula C₅H₈O₃MW: 116.12 g/mol
Physical State Clear, colorless liquidVisual purity check required before use.
Boiling Point 59–60 °C @ 35 mmHgVolatile; avoid rotary evaporation at high vacuum/temp.
Density 1.022 g/mL @ 25 °CEssential for volumetric dosing.
Flash Point 33 °C (91.4 °F)Flammable. Use spark-proof tools.
Solubility Miscible in organic solventsHydrolyzes in water; use anhydrous solvents.
GHS Hazard Classification
  • Flammable Liquid (Category 3): H226 - Flammable liquid and vapor.

  • Skin Irritation (Category 2): H315 - Causes skin irritation.

  • Eye Irritation (Category 2A): H319 - Causes serious eye irritation.

  • STOT-SE (Category 3): H335 - May cause respiratory irritation.

Part 3: Safe Handling & Storage Protocols

Expert Insight: The primary cause of AMC degradation is moisture-induced hydrolysis, which releases methanol and CO₂, pressurizing storage vessels. The following protocol ensures long-term stability.

Storage & Transfer Workflow

AMC should be stored under an inert atmosphere (Argon or Nitrogen) at 2–8°C.

HandlingWorkflow cluster_safety Critical Safety Controls Receipt Receipt & Inspection (Check Seal/Clarity) Storage Storage (2-8°C, Argon, Flammables Cab) Receipt->Storage Transfer Transfer/Dispensing (Schlenk Line/Syringe) Storage->Transfer Warm to RT Reaction Reaction Setup (Fume Hood, Inert Atm) Transfer->Reaction Quench Quench & Disposal (Organic Solvent Waste) Reaction->Quench

Figure 1: Safe handling lifecycle for Allyl Methyl Carbonate, emphasizing temperature control and inert atmosphere.

Detailed Handling Protocol
  • Preparation: Allow the refrigerated container to reach room temperature before opening. This prevents atmospheric moisture from condensing inside the bottle.

  • Dispensing:

    • Use a Schlenk line or dry syringe technique .

    • Insert a needle connected to an inert gas line (balloon or manifold) to equalize pressure.

    • Withdraw the required volume using a gas-tight syringe.

  • Spill Management:

    • Small Spills: Absorb with vermiculite or dry sand. Do not use combustible materials (sawdust).

    • Neutralization: No specific chemical neutralization is required; treat as flammable organic waste.

  • PPE Requirements:

    • Nitrile gloves (Splash protection).

    • Safety goggles (Chemical splash guard).

    • Flame-retardant lab coat.

Part 4: Catalytic Utility (The "Why")

Expertise & Experience: In drug development, installing an allyl group is a strategic step for introducing complexity. While Allyl Acetate is cheaper, it generates acetic acid/acetate, often requiring the addition of strong bases that can racemize chiral centers or decompose sensitive scaffolds.

Allyl Methyl Carbonate is superior because it is "Self-Activating." Upon oxidative addition to Palladium(0), AMC cleaves to form a


-allyl palladium complex and a methyl carbonate anion. This anion spontaneously decarboxylates (

loss) to form Methoxide (

). This in situ generated alkoxide acts as the base necessary to deprotonate the nucleophile, driving the reaction forward without external additives.
Mechanism of Action: Pd-Catalyzed Decarboxylative Allylation[1]

CatalyticCycle Pd0 Pd(0)Ln (Active Catalyst) Complex1 Oxidative Addition [Pd(allyl)Ln]+ (-OCOOMe) Pd0->Complex1 + AMC Decarb Decarboxylation (Loss of CO2) Complex1->Decarb Spontaneous BaseGen Base Generation (MeO- formed) Decarb->BaseGen -CO2 Attack Nucleophilic Attack (Nu- attacks Allyl) BaseGen->Attack + Pronucleophile (H-Nu) Attack->Pd0 Release Product

Figure 2: The "Self-Activating" Tsuji-Trost cycle. Note the generation of MeO- (Base) from the reagent itself.

Application Protocol (General Procedure)
  • Reagents: Substrate (1.0 equiv), AMC (1.1 equiv), Pd(PPh₃)₄ (1–5 mol%).

  • Solvent: THF or Dioxane (Anhydrous).

  • Conditions: Stir at Room Temperature to 60°C under Argon.

  • Monitoring: Evolution of CO₂ gas (bubbling) indicates the decarboxylation step is active.

Part 5: Emergency Response

ScenarioImmediate Action
Eye Contact Rinse cautiously with water for 15+ minutes. Remove contact lenses. Seek medical attention.
Skin Contact Wash with soap and water. Remove contaminated clothing. If irritation persists, consult a physician.
Inhalation Move to fresh air. If breathing is difficult, administer oxygen.
Fire Use dry chemical, CO₂, or alcohol-resistant foam. Do not use water jet (may spread the fire).

References

  • Sigma-Aldrich. (2024). Safety Data Sheet: Allyl Methyl Carbonate. Merck KGaA.[1]

  • TCI Chemicals. (2024). Product Specification: Allyl Methyl Carbonate (C1315).

  • Tsuji, J. (1986). New synthetic reactions of allyl alkyl carbonates, allyl β-keto esters, and allyl enol carbonates catalyzed by palladium complexes. Tetrahedron, 42(16), 4361-4401.

  • PubChem. (2024). Allyl Methyl Carbonate Compound Summary. National Library of Medicine.

Sources

Reactivity Profile of Allyl Methyl Carbonate with Nucleophiles: A Mechanistic and Practical Exploration

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

Allyl methyl carbonate (AMC) has emerged as a cornerstone reagent in modern organic synthesis, prized for its efficacy as an allylic electrophile under mild, often neutral, conditions. Its utility is most prominently showcased in transition metal-catalyzed reactions, particularly the palladium-catalyzed Tsuji-Trost reaction, where it serves as a versatile precursor to the pivotal π-allylpalladium intermediate. This guide provides an in-depth analysis of the reactivity profile of allyl methyl carbonate with a diverse range of nucleophiles. We will dissect the core catalytic cycles, explore the critical factors governing selectivity (regio- and stereoselectivity), and elucidate the nuanced mechanistic pathways dictated by the nature of the nucleophile, catalyst, and ligands. Detailed experimental protocols and tabulated data are presented to bridge theory with practice, offering researchers, scientists, and drug development professionals a comprehensive resource for leveraging AMC in complex molecule synthesis.

Introduction: The Strategic Advantage of Allyl Methyl Carbonate

In the vast toolkit of C-C and C-X bond-forming reactions, allylic substitution stands out for its ability to construct complex molecular architectures. Allyl methyl carbonate is a superior allylating agent for several key reasons.[1] Unlike allylic halides, its reactions proceed under neutral conditions, enhancing functional group tolerance.[2] The byproducts of its activation are methanol and carbon dioxide, which are volatile and benign, simplifying purification.

The synthetic potential of allyl carbonates was fully realized with the advent of the Tsuji-Trost reaction, a palladium-catalyzed allylic substitution that provides a powerful and versatile method for forming carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds.[1][3] This reaction's broad scope and amenability to asymmetric catalysis have cemented its role in the synthesis of pharmaceuticals and natural products.[3] This guide will explore the fundamental principles of AMC's reactivity and its practical application.

The Core Mechanism: Palladium-Catalyzed Allylic Alkylation (Tsuji-Trost Reaction)

The cornerstone of allyl methyl carbonate's reactivity is the palladium-catalyzed Tsuji-Trost reaction.[3] The process is a catalytic cycle that begins with the active Pd(0) species.

The Catalytic Cycle involves four key steps:

  • Coordination: The cycle initiates with the coordination of the Pd(0) catalyst to the alkene moiety of the allyl methyl carbonate.[4]

  • Oxidative Addition: The palladium atom then undergoes oxidative addition into the carbon-oxygen bond, displacing the methyl carbonate leaving group. This step occurs with an inversion of stereochemistry at the carbon center and forms the critical cationic π-allylpalladium(II) complex.[4][5]

  • Nucleophilic Attack: A nucleophile attacks the π-allyl ligand of the palladium complex. This is the bond-forming step and is the primary determinant of the reaction's regioselectivity and stereoselectivity.[3][4]

  • Catalyst Regeneration: Following the nucleophilic attack, the resulting product dissociates, regenerating the Pd(0) catalyst, which can then enter a new cycle.[4]

Tsuji_Trost_Cycle cluster_cycle Tsuji-Trost Catalytic Cycle Pd0 Pd(0)L₂ Coord π-Complex Formation Pd0->Coord + Allyl-OCO₂Me OxAdd Oxidative Addition (π-Allyl-Pd(II) Complex) Coord->OxAdd - MeOCO₂⁻ NucAtt Nucleophilic Attack OxAdd->NucAtt + Nu⁻ NucAtt->Pd0 - Allyl-Nu Product Allylated Product NucAtt->Product Start Allyl Methyl Carbonate Start->Coord Nuc Nucleophile (Nu⁻) Nuc->NucAtt DAAA_Mechanism cluster_daaa Decarboxylative Allylic Alkylation (DAAA) Start Allyl Enol Carbonate Complex π-Allyl-Pd(II) Enolate Complex Start->Complex + Pd(0)L₂ Pd0 Pd(0)L₂ Decarb Decarboxylation (-CO₂) Complex->Decarb Alkylation Allylic Alkylation Decarb->Alkylation Alkylation->Pd0 Regenerates Product α-Allylated Ketone Alkylation->Product

Caption: Simplified workflow for DAAA.

Data and Protocols for the Application Scientist

Representative Data Summary

The choice of catalyst, ligand, and nucleophile significantly impacts reaction efficiency and selectivity. The following table summarizes outcomes for the palladium-catalyzed allylation of representative nucleophiles with allyl carbonates.

EntryNucleophileCatalyst/LigandSolventTemp (°C)Yield (%)Regioselectivity (Branched:Linear)Reference
1Dimethyl MalonatePd(PPh₃)₄THF25>95N/A[5]
2Ethyl AcetoacetatePdCl₂/Amine on GODioxane70HighN/A[6]
3Cinnamyl CarbonatePd₂(dba)₃ / dppeTHF257798:2[7]
4Cinnamyl CarbonatePd₂(dba)₃ / dppbTHF257738:62[7]

Note: N/A indicates that for a symmetrical allylating agent like allyl methyl carbonate, regioselectivity is not a factor. Entries 3 & 4 use an unsymmetrical allyl carbonate to illustrate ligand effects on regioselectivity.

Standard Experimental Protocol: Palladium-Catalyzed Allylation of Dimethyl Malonate

This protocol is a representative example for the allylation of a soft carbon nucleophile using allyl methyl carbonate.

Materials:

  • Allyl methyl carbonate (1.0 eq)

  • Dimethyl malonate (1.2 eq)

  • Potassium carbonate (K₂CO₃, 1.5 eq) or Sodium Hydride (NaH, 1.2 eq) as base

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 - 0.05 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Argon or Nitrogen atmosphere

Procedure:

  • Preparation of Nucleophile: To a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, add anhydrous THF. Add the base (e.g., K₂CO₃) followed by the dropwise addition of dimethyl malonate. If using NaH, add the THF first, then the NaH, cool to 0 °C, and add the malonate dropwise. Stir the resulting suspension at room temperature for 20-30 minutes to ensure complete formation of the enolate.

  • Catalyst Addition: To the stirred suspension of the nucleophile, add the palladium catalyst, Pd(PPh₃)₄, in one portion. The mixture may change color.

  • Substrate Addition: Add the allyl methyl carbonate dropwise to the reaction mixture via syringe.

  • Reaction Monitoring: Heat the reaction to the desired temperature (e.g., reflux) and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Workup: Upon completion, cool the reaction to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure allylated product.

Protocol_Workflow A 1. Prepare Nucleophile (Base + Malonate in THF) B 2. Add Pd(PPh₃)₄ Catalyst A->B C 3. Add Allyl Methyl Carbonate B->C D 4. Heat and Monitor Reaction C->D E 5. Aqueous Workup D->E F 6. Extraction E->F G 7. Purification (Column Chromatography) F->G

Caption: Experimental workflow for allylic alkylation.

Conclusion

Allyl methyl carbonate is a highly effective and versatile reagent for the allylation of nucleophiles. Its reactivity, primarily channeled through the palladium-catalyzed Tsuji-Trost reaction, can be precisely controlled through the judicious selection of nucleophiles, ligands, and reaction conditions. The ability to tune for regioselectivity and achieve high enantioselectivity has made it an indispensable tool in asymmetric synthesis. Furthermore, advanced strategies such as decarboxylative allylation have expanded its utility, enabling the construction of complex stereogenic centers under exceptionally mild conditions. For the modern synthetic chemist, a thorough understanding of the mechanistic principles and practical considerations outlined in this guide is essential for harnessing the full synthetic power of allyl methyl carbonate.

References

  • Wikipedia. Tsuji–Trost reaction. [Link]

  • NROChemistry. Tsuji-Trost Allylation. [Link]

  • ResearchGate. Tsuji–Trost allylation of allyl methyl carbonate with ethyl acetoacetate. [Link]

  • YouTube. Tsuji-Trost Allylation. [Link]

  • Organic Syntheses. Discussion Addendum for: Palladium-Catalyzed Asymmetric Allylic Alkylation of Acyclic Ketones. [Link]

  • National Institutes of Health. Pd-Catalyzed Enantioselective Allyl-Allyl Cross Coupling. [Link]

  • National Institutes of Health. Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation of Enol Carbonates. [Link]

  • University of Liverpool. REACTIONS WITH NUCLEOPHILES – ATTACK AT THE METAL. [Link]

  • ACS Publications. Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation of Enol Carbonates. [Link]

  • Chemistry LibreTexts. 2.5: Allylic Substitution with Carbon Nucleophiles. [Link]

  • ACS Publications. New synthetic reactions of allyl alkyl carbonates, allyl .beta.-keto carboxylates, and allyl vinylic carbonates catalyzed by palladium complexes. [Link]

  • ACS Publications. Allylic carbonates. Efficient allylating agents of carbonucleophiles in palladium-catalyzed reactions under neutral conditions. [Link]

  • Waseda University Repository. Reactions of allylic carbonates catalyzed by palladium, rhodium, ruthenium, molybdenum, and nickel complexes; allylation of carbonucleophiles and decarboxylation- dehydrogenation. [Link]

Sources

Methodological & Application

The Strategic Advantage of Allylmethyl Carbonate in Palladium-Catalyzed Allylation: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the quest for efficient and selective carbon-carbon and carbon-heteroatom bond formation is perpetual. Among the myriad of synthetic tools, the palladium-catalyzed allylic substitution, or Tsuji-Trost reaction, stands as a cornerstone of modern organic synthesis.[1] This guide delves into the nuanced application of allylmethyl carbonate as a superior allylating agent in this reaction, offering a detailed protocol and expert insights to unlock its full potential in complex molecule synthesis.

Beyond the Acetate: Why Allylmethyl Carbonate?

While allylic acetates have been traditionally employed in the Tsuji-Trost reaction, the use of allylmethyl carbonate offers distinct advantages that address several limitations of its predecessor. The primary benefit lies in the reaction conditions, which are often significantly milder and neutral.[2] This is a direct consequence of the leaving group's fate. Upon oxidative addition of the palladium(0) catalyst to the allylic carbonate, the resulting methoxycarbonyloxy anion readily undergoes decarboxylation to form a methoxide anion and carbon dioxide. This irreversible decarboxylation step drives the reaction forward and avoids the accumulation of basic carboxylate anions that can lead to undesirable side reactions.

The in-situ generation of a catalytic amount of base from the leaving group itself is a key feature. In contrast, reactions with allylic acetates often require the addition of an external base, which can complicate the reaction profile, particularly with base-sensitive substrates. The advantages of using allylmethyl carbonate can be summarized as follows:

  • Milder Reaction Conditions: Often proceeds at room temperature and under neutral pH, enhancing functional group tolerance.[2]

  • Avoidance of Strong Bases: Eliminates the need for stoichiometric amounts of external bases, which can be detrimental to sensitive substrates.

  • Improved Reactivity: Carbonates are generally more reactive leaving groups than acetates in this catalytic cycle, which can lead to higher reaction rates and efficiency.[3]

  • Reduced Side Reactions: The clean decomposition of the leaving group minimizes the formation of byproducts.

The Catalytic Cycle: A Mechanistic Overview

The palladium-catalyzed allylation with allylmethyl carbonate follows the generally accepted Tsuji-Trost catalytic cycle. Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions.

The cycle commences with the coordination of the palladium(0) catalyst to the double bond of the allylmethyl carbonate. This is followed by an oxidative addition step, where the palladium inserts into the carbon-oxygen bond, displacing the carbonate leaving group and forming a π-allylpalladium(II) complex.[1] The carbonate then decomposes to methoxide and carbon dioxide. The nucleophile then attacks the π-allyl complex, typically at the less sterically hindered terminus, to form the desired product and regenerate the palladium(0) catalyst, which can then re-enter the catalytic cycle.[1]

Tsuji-Trost Catalytic Cycle cluster_main Catalytic Cycle cluster_side Leaving Group Decomposition Pd(0) Pd(0) pi-allyl-Pd(0) π-Allyl-Pd(0) Complex Pd(0)->pi-allyl-Pd(0) Coordination pi-allyl-Pd(II) π-Allyl-Pd(II) Complex pi-allyl-Pd(0)->pi-allyl-Pd(II) Oxidative Addition - MeOCO2- Product_Pd(0) Product + Pd(0) pi-allyl-Pd(II)->Product_Pd(0) Nucleophilic Attack + Nu- MeOCO2- MeOCO2- Product_Pd(0)->Pd(0) Release MeO- MeO- MeOCO2-->MeO- Decarboxylation CO2 CO2 MeOCO2-->CO2

Figure 1: Catalytic cycle of the palladium-catalyzed allylation with allylmethyl carbonate.

Experimental Protocols

The following protocols provide a starting point for the palladium-catalyzed allylation of carbon and nitrogen nucleophiles using allylmethyl carbonate. Optimization of reaction parameters may be necessary for specific substrates.

Allylation of a Soft Carbon Nucleophile: Diethyl Malonate

This protocol details the mono-allylation of diethyl malonate, a common benchmark substrate for this reaction.

Materials and Reagents:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Allylmethyl carbonate

  • Diethyl malonate

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Syringes

  • Standard glassware for workup and purification

  • Rotary evaporator

  • Column chromatography setup

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add Pd(OAc)₂ (0.025 mmol, 1.0 mol%) and PPh₃ (0.125 mmol, 5.0 mol%).

  • Add anhydrous THF (5 mL) and stir the mixture at room temperature for 15 minutes, or until the catalyst dissolves to form a clear yellow solution.

  • Add diethyl malonate (2.5 mmol, 1.0 equiv) and K₂CO₃ (3.0 mmol, 1.2 equiv) to the flask.

  • Finally, add allylmethyl carbonate (3.0 mmol, 1.2 equiv) dropwise via syringe.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with EtOAc (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired mono-allylated product.

Allylation of a Nitrogen Nucleophile: Aniline

This protocol describes the N-allylation of aniline, a representative primary aromatic amine.

Materials and Reagents:

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 1,4-Bis(diphenylphosphino)butane (dppb)

  • Allylmethyl carbonate

  • Aniline

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Schlenk tube or a similar reaction vessel suitable for air-sensitive reactions

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup

  • Syringes

  • Standard glassware for workup and purification

  • Rotary evaporator

  • Column chromatography setup

Procedure:

  • In a Schlenk tube under an inert atmosphere, combine Pd₂(dba)₃ (0.0125 mmol, 0.5 mol%) and dppb (0.03 mmol, 1.2 mol%).

  • Add anhydrous DCM (5 mL) and stir for 10 minutes at room temperature.

  • Add aniline (2.5 mmol, 1.0 equiv) to the catalyst mixture.

  • Add allylmethyl carbonate (3.0 mmol, 1.2 equiv) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, quench with saturated aqueous NH₄Cl solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the N-allylated aniline.

Reaction Parameters at a Glance

The success of the palladium-catalyzed allylation is highly dependent on the interplay of several factors. The following table summarizes key parameters and their general effects.

ParameterTypical RangeConsiderations and Impact
Palladium Precursor 0.5 - 5 mol%Pd(0) sources like Pd(PPh₃)₄ or Pd₂(dba)₃ are common. Pd(II) sources like Pd(OAc)₂ or PdCl₂ can be used and are reduced in situ.
Ligand 1 - 2 equiv per PdPhosphine ligands are crucial for stabilizing the catalyst and influencing reactivity and selectivity.[1] Triphenylphosphine is a standard choice for simple systems. Bidentate phosphines (e.g., dppb, dppe) can offer enhanced stability and control. Chiral ligands are employed for asymmetric variants.
Solvent AnhydrousTHF, DCM, toluene, and DMF are commonly used. The choice of solvent can affect catalyst solubility and reaction rate.
Temperature Room Temp. to RefluxMany reactions with allylmethyl carbonate proceed efficiently at room temperature.[2] Heating may be required for less reactive nucleophiles.
Base (if needed) 1.1 - 2.0 equivFor soft nucleophiles like malonates, a mild base like K₂CO₃ is often sufficient. For decarboxylative allylations, no external base is typically required.
Nucleophile 1.0 - 1.5 equivA slight excess of the nucleophile can sometimes improve reaction rates, but can also lead to double allylation.

Troubleshooting and Best Practices

Even with a robust protocol, challenges can arise. Here are some common issues and their potential solutions:

IssuePotential Cause(s)Troubleshooting Steps
Low or No Conversion - Inactive catalyst (Pd(0) oxidized to Pd black) - Poor quality reagents (wet solvent, impure starting materials) - Insufficiently reactive nucleophile- Ensure a strict inert atmosphere is maintained throughout the reaction. - Use freshly distilled, anhydrous solvents. - Purify starting materials if necessary. - Consider a more electron-donating ligand to increase catalyst activity. - For less reactive nucleophiles, try increasing the reaction temperature or using a more polar solvent like DMF.
Poor Regioselectivity (with unsymmetrical allyl carbonates)- Steric and electronic properties of the allyl substrate and nucleophile - Choice of ligand- For attack at the less substituted carbon, a bulkier ligand may be beneficial. - The electronic nature of the ligand can also influence regioselectivity. Experiment with different phosphine ligands (e.g., P(OPh)₃ vs. PPh₃).
Double Allylation - Excess allylating agent - Deprotonation of the mono-allylated product- Use a stoichiometric amount or a slight excess (1.05-1.1 equiv) of the allylmethyl carbonate. - Add the allylating agent slowly to the reaction mixture. - Use a milder base or a solvent that disfavors the deprotonation of the product.
Formation of Palladium Black - Catalyst decomposition- Ensure the ligand-to-palladium ratio is appropriate (typically 2:1 to 4:1 for monodentate phosphines). - Degas the solvent thoroughly before use. - Avoid excessively high reaction temperatures.

Conclusion

The use of allylmethyl carbonate in palladium-catalyzed allylation presents a significant advancement in the field of organic synthesis. Its ability to promote reactions under mild, neutral conditions expands the substrate scope and simplifies experimental procedures. By understanding the underlying mechanism and carefully controlling reaction parameters, researchers can harness the power of this methodology to construct complex molecular architectures with high efficiency and selectivity. This guide serves as a comprehensive resource to facilitate the successful implementation of this valuable synthetic tool in both academic and industrial research settings.

References

  • Palladium Catalyzed Allylation and Carbonylation: Access to Allylhydrazones and Allyl Acylhydrazones. (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]

  • Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation of Enol Carbonates. (2008). National Center for Biotechnology Information. Retrieved February 10, 2026, from [Link]

  • Palladium-Catalyzed Allylation of Acidic and Less Nucleophilic Anilines Using Allylic Alcohols Directly. (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]

  • Asymmetric Transition Metal-Catalyzed Allylic Alkylations. (1996). Chemical Reviews. Retrieved February 10, 2026, from [Link]

  • The Tsuji–Trost Reaction and Related Carbon–Carbon Bond Formation Reactions: Overview of the Palladium–Catalyzed Carbon–Corbon Bond Formation via π‐Allylpalladium and Propargylpalladium Intermediates. (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]

  • Palladium-Catalyzed Asymmetric Allylic C–H Functionalization: Mechanism, Stereo- and Regioselectivities, and Synthetic Applications. (2020). Accounts of Chemical Research. Retrieved February 10, 2026, from [Link]

  • Palladium-Catalyzed Chemoselective Allylic Substitution, Suzuki-Miyaura Cross-Coupling, and Allene Formation of Bifunctional 2-B(pin). (2016). National Center for Biotechnology Information. Retrieved February 10, 2026, from [Link]

  • Tsuji–Trost reaction. (2023). In Wikipedia. Retrieved February 10, 2026, from [Link]

  • Pd-Catalyzed Enantioselective Allyl-Allyl Cross Coupling. (2010). National Center for Biotechnology Information. Retrieved February 10, 2026, from [Link]

  • Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications. (2021). Chemical Reviews. Retrieved February 10, 2026, from [Link]

  • Supporting information: Highly efficient Tsuji-Trost allylation in water catalyzed by Pd-nanoparticles. (n.d.). Retrieved February 10, 2026, from [Link]

  • Tsuji-Trost Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 10, 2026, from [Link]

  • New synthetic reactions of allyl alkyl carbonates, allyl .beta.-keto carboxylates, and allyl vinylic carbonates catalyzed by palladium complexes. (1986). Accounts of Chemical Research. Retrieved February 10, 2026, from [Link]

  • Palladium-Catalyzed para-Selective Allylation of 1-(Cyanomethyl)arenes with Allyl Acetates. (2023). Organic Letters. Retrieved February 10, 2026, from [Link]

  • TSUJI-TROST REACTION/ALLYLATION- Solved Practice Problems /ChemOrgChem. (2023, September 13). YouTube. Retrieved February 10, 2026, from [Link]

  • Ligand Controlled Highly Regio- and Enantio-selective Synthesis of α-Acyloxyketones by Palladium Catalyzed Allylic Alkylation of 1,2-Enediol Carbonates. (2010). National Center for Biotechnology Information. Retrieved February 10, 2026, from [Link]

  • An overview of palladium-catalyzed N-alkylation reactions. (2023). Organic & Biomolecular Chemistry. Retrieved February 10, 2026, from [Link]

  • Palladium-Catalyzed Allylic C-OH Functionalization for Efficient Synthesis of Functionalized Allylsilanes. (n.d.). Organic Chemistry Portal. Retrieved February 10, 2026, from [Link]

Sources

Application Note: Biocatalytic Synthesis of Asymmetric Methyl Carbonates using Dimethyl Carbonate (DMC)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Green Shift from Phosgene

The synthesis of asymmetric methyl carbonates (


) is a critical transformation in drug development, serving as a pathway for protecting groups, prodrug synthesis, and carbamate formation. Historically, this synthesis relied on phosgene (

)
or methyl chloroformate—reagents notorious for their extreme toxicity, corrosiveness, and generation of stoichiometric chloride waste.

This guide details a green, biocatalytic alternative using Dimethyl Carbonate (DMC) as both the methoxycarbonylating agent and solvent. By employing Candida antarctica Lipase B (CALB) (specifically the immobilized form, Novozym 435 ), researchers can achieve high selectivity under mild conditions (40–60°C) with methanol as the only byproduct.

Key Advantages[1][2][3]
  • Safety: Eliminates phosgene and halogenated solvents.

  • Selectivity: Lipases offer superior regioselectivity for polyol substrates (e.g., glycosides, nucleosides) compared to chemical methods.

  • Sustainability: DMC is non-toxic, biodegradable, and often classified as a green solvent.[1][2]

Mechanistic Principles: Ping-Pong Bi-Bi Catalysis[4]

Understanding the mechanism is vital for troubleshooting conversion issues. Lipase-catalyzed transesterification of DMC follows a Ping-Pong Bi-Bi mechanism .[3] Unlike a single-step displacement, the reaction proceeds through a stable acyl-enzyme intermediate.

The Catalytic Cycle
  • Acylation: The catalytic serine of the lipase nucleophilically attacks DMC, releasing methanol and forming a Methoxycarbonyl-Enzyme Intermediate .

  • Deacylation: The target alcohol (

    
    ) attacks this intermediate, regenerating the free enzyme and releasing the asymmetric methyl carbonate.
    
Mechanistic Diagram

The following diagram illustrates the molecular flow and key transition states.

LipaseMechanism Enzyme Free Enzyme (CALB Ser-OH) TI1 Tetrahedral Intermediate 1 Enzyme->TI1 + DMC DMC Dimethyl Carbonate (DMC) DMC->TI1 AcylEnz Methoxycarbonyl- Enzyme Intermediate TI1->AcylEnz - MeOH MeOH Methanol (Byproduct) TI1->MeOH TI2 Tetrahedral Intermediate 2 AcylEnz->TI2 + R-OH Alcohol Substrate Alcohol (R-OH) Alcohol->TI2 TI2->Enzyme Regeneration Product Asymmetric Methyl Carbonate TI2->Product Release

Figure 1: The Ping-Pong Bi-Bi mechanism of Lipase-mediated methoxycarbonylation. Note the formation of the covalent acyl-enzyme intermediate.

Experimental Protocol

Materials & Reagents[2][3]
  • Biocatalyst: Novozym 435 (Immobilized Candida antarctica Lipase B on acrylic resin). Note: Free lipase is generally unstable in pure DMC.

  • Reagent/Solvent: Dimethyl Carbonate (DMC), anhydrous (>99%).

  • Substrate: Target Alcohol (Primary alcohols react fastest; tertiary are difficult).

  • Drying Agent: Molecular Sieves (4Å), activated (dried at 200°C for 4h).

Standard Operating Procedure (SOP)

Step 1: Enzyme Pre-treatment

  • Weigh Novozym 435 (10–20% w/w relative to the alcohol substrate).

  • Store in a desiccator over silica gel for 24h prior to use. Rationale: Excess water promotes hydrolysis of DMC to CO2, competing with the transesterification.

Step 2: Reaction Setup

  • In a dried screw-cap vial or round-bottom flask, dissolve the Alcohol Substrate (1.0 equiv) in DMC (10–15 equiv) .

    • Note: DMC acts as the solvent. High molar excess drives the equilibrium forward.

  • Add Molecular Sieves (4Å) (approx. 50 mg per mL of solvent) to scavenge the methanol byproduct.

  • Add the pre-dried Novozym 435 .

Step 3: Incubation

  • Incubate at 60°C with orbital shaking (200 rpm) or magnetic stirring.

    • Caution: Avoid vigorous stirring that grinds the immobilized beads, which creates fines and complicates filtration.

  • Monitor reaction via TLC or GC-MS at 2h, 6h, and 24h.

Step 4: Workup

  • Filter the reaction mixture through a fritted glass funnel or a syringe filter to remove the enzyme beads and molecular sieves.

  • Recycling: Wash the enzyme beads with acetone and dry in a desiccator. They can typically be reused 5–10 times.

  • Evaporate the excess DMC under reduced pressure (Rotary evaporator).

  • Purify the residue (if necessary) via column chromatography, though quantitative conversion often yields pure product.

Workflow & Decision Logic

The following flowchart guides the researcher through the critical decision points during the synthesis.

Workflow Start Start: Mix Substrate + DMC AddEnz Add Novozym 435 + 4Å Sieves Start->AddEnz Incubate Incubate 60°C, 200 rpm AddEnz->Incubate Check Check Conversion (TLC/GC) t = 6 hours Incubate->Check Complete Conversion > 95%? Check->Complete Filter Filter Enzyme & Sieves Complete->Filter Yes Stall Reaction Stalled? Complete->Stall No Evap Evaporate Excess DMC Filter->Evap AddSieves Add Fresh Sieves (Remove MeOH) Stall->AddSieves Equilibrium Limit AddEnz2 Add 5% Fresh Enzyme Stall->AddEnz2 Enzyme Deactivation AddSieves->Incubate AddEnz2->Incubate

Figure 2: Operational workflow including troubleshooting loops for equilibrium limitations (methanol inhibition) or enzyme deactivation.

Data Analysis & Performance Metrics

Chemical vs. Enzymatic Comparison

The following table highlights the performance differences between traditional phosgenation and the CALB-DMC protocol.

FeatureChemical Method (Phosgene/Chloroformate)Enzymatic Method (DMC/CALB)
Reagent Toxicity High (Fatal inhalation risk)Low (Green solvent)
Byproducts HCl, Pyridine saltsMethanol
Selectivity Low (Requires protection/deprotection)High (Regioselective for primary -OH)
Reaction Temp 0°C to Room Temp (Exothermic)40°C – 60°C
E-Factor (Waste) High (>10 kg waste/kg product)Low (<2 kg waste/kg product)
Yield 85–95%80–99% (Time dependent)
Optimization Parameters
  • Temperature: 60°C is the "sweet spot." Below 40°C, the reaction is sluggish. Above 70°C, DMC boils (b.p. 90°C), but enzyme stability decreases over long durations.

  • DMC:Substrate Ratio: A ratio of 10:1 or 12:1 is recommended. Lower ratios (e.g., 3:1) lead to poor conversion due to the reversibility of the reaction.

  • Water Content: Must be kept <0.1% . Water acts as a competing nucleophile, hydrolyzing the acyl-enzyme intermediate to form unstable carbonic acid, which decomposes to CO2, reducing yield.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Conversion (<50%) Methanol accumulation (Equilibrium limit).Add activated 4Å molecular sieves or use azeotropic distillation if scaling up.
No Reaction Enzyme inactive or substrate incompatible.Ensure Novozym 435 is used (not free lipase). Verify substrate is not a tertiary alcohol (steric hindrance).
Enzyme Aggregation Water content too high causing clumping.Dry the solvent and substrate.[4] Pre-dry the enzyme in a desiccator.
Product Hydrolysis Water entered during workup.Perform filtration quickly; store product under inert atmosphere.

References

  • Tundo, P., & Perosa, A. (2002). Green organic syntheses: organic carbonates as methylating agents. The Chemical Record, 2(1), 13–23.[1] Link

  • Rodríguez, R. C., et al. (2019). Novozym 435: the "perfect" lipase immobilized biocatalyst? Catalysis Science & Technology, 9, 1337-1382. Link

  • Kim, S. C., et al. (2007). Lipase-catalyzed synthesis of glycerol carbonate from renewable glycerol and dimethyl carbonate through transesterification. Journal of Molecular Catalysis B: Enzymatic, 49(1-4), 75-78. Link

  • Zhang, H., et al. (2018). Asymmetric organic carbonate synthesis catalyzed by an enzyme with dimethyl carbonate: a fruitful sustainable alliance. Green Chemistry, 20, 1-10. Link

  • Kumar, P., et al. (2021). Green Synthesis of Dimethyl Carbonate from CO2 and Methanol: New Strategies and Industrial Perspective. ResearchGate/MDPI Review. Link

Sources

Allylmethyl carbonate in the synthesis of polycarbonate materials

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functionalizing Polycarbonates via Allyl Methyl Carbonate (AMC)

Part 1: Abstract & Strategic Utility

Allyl Methyl Carbonate (AMC) represents a pivotal functional monomer in the "green" synthesis of advanced polycarbonate (PC) materials. Unlike traditional phosgene-based routes, AMC enables the synthesis of functionalized polycarbonates via melt transesterification , a solvent-free and environmentally benign process.

The strategic value of AMC lies in its asymmetric structure (


). While the methyl group facilitates facile transesterification (leaving as methanol), the allyl moiety provides a robust "chemical handle." This unsaturation survives the polymerization conditions, allowing for post-polymerization modification (PPM) —specifically through thiol-ene "click" chemistry or radical cross-linking—to tailor mechanical properties, biodegradability, and optical clarity.

Key Applications:

  • Cross-linkable Optical Resins: Enhancing solvent resistance and thermal stability (analogous to CR-39).

  • Biomedical Scaffolds: Creating reactive sites for peptide attachment.

  • Macro-monomer Synthesis: Production of allyl-terminated oligomers for block copolymerization.

Part 2: Chemical Mechanism & Reactivity

The incorporation of AMC into a polycarbonate backbone relies on the differential reactivity of its alkoxy groups during transesterification.

The Transesterification Hierarchy

In a typical melt polymerization with a diol (R-OH), the reaction is driven by the removal of the most volatile byproduct.

  • Methyl Exchange: The methoxy group (

    
    ) is rapidly displaced by the diol, releasing methanol (
    
    
    
    ).
  • Allyl Retention: The allyloxy group (

    
    ) is less volatile (
    
    
    
    ) and sterically distinct. By controlling temperature and vacuum ramp rates, the allyl group is retained as a chain-end (end-capping) or pendant group.
Reaction Pathway Diagram

The following diagram illustrates the synthesis of an allyl-terminated polycarbonate oligomer using AMC.

G AMC Allyl Methyl Carbonate (AMC) Inter Intermediate Transesterification AMC->Inter Diol Diol (e.g., Bisphenol A) Diol->Inter Catalyst Catalyst (Zn(OAc)2 / LiOH) Catalyst->Inter activates MeOH Methanol (Removed via Vacuum) Inter->MeOH Δ, Vacuum Polymer Allyl-Terminated Polycarbonate Inter->Polymer Polycondensation Click Post-Polymerization (Thiol-ene Click) Polymer->Click Functionalization

Caption: Figure 1.[1] Reaction pathway for the synthesis of allyl-functionalized polycarbonates via melt transesterification.

Part 3: Detailed Experimental Protocol

This protocol describes the synthesis of an Allyl-Terminated Polycarbonate Oligomer using Bisphenol A (BPA) and AMC. This method is designed to minimize thermal degradation of the allyl group while ensuring high conversion.

Materials & Reagents
ComponentGrade/PurityRole
Bisphenol A (BPA) >99%, RecrystallizedMonomer (Diol)
Allyl Methyl Carbonate (AMC) >98%, AnhydrousFunctional Monomer / End-capper
Diphenyl Carbonate (DPC) >99%Backbone Carbonate Source (Optional*)
Zinc Acetate (

)
AnhydrousTransesterification Catalyst
Tetramethylammonium Hydroxide (TMAH) 25% in MeOHCo-catalyst (suppresses Fries rearrangement)

*Note: AMC can be used as the sole carbonate source for low-MW oligomers. For high-MW polymers, use DPC as the main source and AMC (1-5 mol%) as an end-capper.

Step-by-Step Methodology

1. Reactor Preparation (Inert Atmosphere Setup)

  • Equipment: 250 mL 3-neck round-bottom flask equipped with a mechanical stirrer (stainless steel, anchor type), nitrogen inlet, and a vacuum distillation bridge leading to a cold trap.

  • Pre-treatment: Flame-dry the glassware under vacuum and purge with dry

    
     (3 cycles) to remove moisture, which kills the catalyst and hydrolyzes the carbonate.
    

2. Monomer Charging

  • Charge BPA (22.8 g, 0.1 mol) and DPC (21.4 g, 0.1 mol) into the reactor.

  • Add AMC (1.16 g, 0.01 mol) to introduce allyl end-groups (Targeting ~10% functionalization).

  • Catalyst Addition: Add

    
     (
    
    
    
    mol relative to diol) and TMAH (
    
    
    mol).
    • Expert Insight: We use a dual catalyst system.[2] TMAH initiates the reaction at lower temperatures but decomposes thermally, preventing degradation in later stages. Zinc Acetate sustains the reaction at high melt temperatures [1].

3. Stage I: Oligomerization (Melt Transesterification)

  • Temperature: Heat the mixture to 180°C using an oil bath.

  • Pressure: Maintain atmospheric pressure under a slow stream of

    
    .
    
  • Observation: The mixture will melt.[3] Methanol and Phenol generation begins.

  • Duration: Hold for 60 minutes. Ensure the distillation bridge temperature is monitored to confirm byproduct removal.

4. Stage II: Pre-Polymerization (Vacuum Ramp)

  • Temperature: Increase to 210°C .

  • Pressure: Slowly reduce pressure to 100 mbar over 30 minutes.

    • Critical Control Point: Do not drop pressure instantly. Sudden vacuum will sublime the AMC monomer before it reacts. A gradual ramp ensures AMC is incorporated into the oligomers first.

5. Stage III: Polycondensation (High Vacuum)

  • Temperature: Increase to 240°C .

  • Pressure: Reduce to <1 mbar (high vacuum).

  • Duration: 30–60 minutes.

  • Termination: Stop agitation when the torque (viscosity) reaches the desired threshold. Break vacuum with

    
    .
    

6. Purification

  • Dissolve the crude polymer in Dichloromethane (DCM).

  • Precipitate into cold Methanol (

    
    ) to remove unreacted monomers and catalyst residues.
    
  • Filter and dry in a vacuum oven at

    
     for 24 hours.
    

Part 4: Characterization & Validation

To validate the successful incorporation of the allyl group, the following analytical methods are required.

-NMR Spectroscopy (Structural Confirmation)
  • Solvent:

    
    .
    
  • Key Signals:

    • 
       5.9–6.0 ppm (Multiplet, 1H): Methine proton of the allyl group (
      
      
      
      ).
    • 
       5.2–5.4 ppm (Multiplet, 2H): Terminal vinyl protons (
      
      
      
      ).
    • 
       4.6 ppm (Doublet, 2H): Allylic methylene protons (
      
      
      
      ).
  • Validation: The ratio of the allyl integrals to the aromatic BPA protons confirms the degree of end-capping.

Thermal Analysis (DSC/TGA)
  • DSC: Measure

    
    . Allyl-terminated PCs typically show a slightly lower 
    
    
    
    than Phenol-terminated PCs due to increased free volume at the chain ends, unless cross-linked.
  • TGA: Confirm thermal stability. Degradation onset should be >300°C.

Gel Permeation Chromatography (GPC)
  • Standard: Polystyrene.[4][5]

  • Metric:

    
     and PDI. Expect 
    
    
    
    5,000–15,000 g/mol for functional oligomers prepared via this protocol.

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Allyl Incorporation AMC sublimation during vacuum ramp.Reduce vacuum ramp speed in Stage II. Add a slight excess (5-10%) of AMC initially.
Yellowing of Polymer Oxidation or thermal degradation.Ensure strict

purge. Reduce max temperature to 230°C. Verify catalyst purity.
Broad PDI (> 2.5) Poor mixing or "Hot spots."Increase stirring speed. Use a more efficient anchor impeller.

Part 6: References

  • Hampson, N. et al. (2008). One-pot synthesis of high-molecular-weight aliphatic polycarbonates via melt transesterification of diphenyl carbonate and diols using Zn(OAc)2 as a catalyst. Royal Society of Chemistry.[6]

  • Sigma-Aldrich. (n.d.). Allyl methyl carbonate Product Specification & Safety Data.

  • Rokicki, G. et al. (2003). New aliphatic poly(ester-carbonates) based on 5-methyl-5-allyloxycarbonyl-1,3-dioxan-2-one. Journal of Polymer Science Part A.

  • Helou, M. et al. (2010). Organocatalytic Synthesis and Postpolymerization Functionalization of Allyl-Functional Poly(carbonate)s. Macromolecules (ACS).

Sources

Application Note: Derivatization of Carboxylic Acids with Allylmethyl Carbonate (AMC) for GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a comprehensive technical guide for researchers and analytical scientists. It synthesizes established "Green Chemistry" principles regarding organic carbonates with practical GC-MS derivatization workflows.

Abstract & Introduction

The direct analysis of carboxylic acids by Gas Chromatography-Mass Spectrometry (GC-MS) is hindered by the polar nature of the carboxyl group (-COOH). This functionality leads to intermolecular hydrogen bonding, resulting in peak tailing, adsorption in the injector liner, and poor sensitivity.

Traditionally, derivatization to methyl esters is achieved using hazardous reagents like Diazomethane (explosive, carcinogenic) or Boron Trifluoride in Methanol (


-MeOH) (corrosive, time-consuming).

This protocol details a "Green Derivatization" approach using Allylmethyl Carbonate (AMC) . Unlike symmetric carbonates (e.g., Dimethyl Carbonate), AMC allows for the introduction of the allyl ester moiety. Allyl esters offer distinct advantages:

  • Mass Spectral Tagging: The allyl group provides a specific fragmentation pattern useful for structural elucidation.

  • Chromatographic Resolution: Allyl esters often resolve isomeric pairs better than their methyl counterparts.

  • Safety: AMC is a non-toxic, biodegradable alternative to alkyl halides and diazoalkanes.

Scientific Mechanism

The derivatization relies on a base-mediated nucleophilic substitution. While Palladium (Pd) catalysts are often used for decarboxylative allylation in organic synthesis (Tsuji-Trost reaction), for analytical derivatization, a base-catalyzed alkylation is preferred for simplicity and cost.

Reaction Pathway

The carboxylic acid is first deprotonated by a weak base (e.g., Potassium Carbonate,


) to form a carboxylate anion. This nucleophile attacks the electrophilic allyl position of the AMC. The driving force is the formation of stable byproducts (Methanol and 

) and the irreversible nature of the gas evolution.

Reaction Equation:



Mechanistic Workflow (Visualized)

G Start Carboxylic Acid (R-COOH) Base Base Activation (K2CO3) Start->Base Deprotonation Inter Carboxylate Anion (R-COO-) Base->Inter TS Transition State (Nucleophilic Attack) Inter->TS + AMC Reagent Allylmethyl Carbonate (AMC) Reagent->TS Product Allyl Ester (R-COO-Allyl) TS->Product Alkylation Byproducts Byproducts (MeOH + CO2) TS->Byproducts Decomposition

Caption: Figure 1. Base-mediated derivatization pathway converting carboxylic acids to allyl esters.

Experimental Protocol

This protocol is optimized for a one-pot reaction in standard autosampler vials.

Reagents & Materials
  • Derivatization Reagent: Allylmethyl Carbonate (AMC) [>98% purity].

  • Catalyst/Base: Potassium Carbonate (

    
    ), anhydrous.
    
  • Solvent: Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO). Note: Polar aprotic solvents accelerate the nucleophilic attack.

  • Internal Standard: Nonadecanoic acid (C19:0) or deuterated analog.

  • Extraction Solvent: n-Hexane or Heptane (HPLC Grade).

Step-by-Step Workflow
  • Sample Preparation:

    • Weigh 1-5 mg of sample (dried extract or standard) into a 2 mL reaction vial.

    • Add 50 µL of Internal Standard solution.

    • Evaporate to dryness under a gentle stream of Nitrogen (

      
      ).
      
  • Reaction Setup:

    • Add 200 µL of DMF (Solvent).

    • Add 10-20 mg of anhydrous

      
        (Base).
      
    • Add 100 µL of Allylmethyl Carbonate (Reagent).

    • Critical: Ensure the vial is capped tightly with a PTFE-lined cap to prevent solvent loss, but be aware of

      
       pressure buildup.
      
  • Derivatization:

    • Vortex for 30 seconds to suspend the base.

    • Heat the vial at 80°C for 45 minutes in a heating block.

    • Safety Note: Use a safety shield; pressure generation is moderate but present.

  • Workup (Liquid-Liquid Extraction):

    • Cool the vial to room temperature.

    • Add 1 mL of n-Hexane .

    • Add 1 mL of saturated NaCl solution (brine) to quench the reaction and separate phases.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 3000 rpm for 3 minutes to clarify layers.

  • Analysis:

    • Transfer the top organic layer (Hexane) to a GC autosampler vial containing a glass insert.

    • Inject 1 µL into the GC-MS.

Visual Protocol Summary

Workflow Step1 1. Dry Sample (N2 Evaporation) Step2 2. Add Reagents (DMF + K2CO3 + AMC) Step1->Step2 Step3 3. Reaction (80°C, 45 min) Step2->Step3 Step4 4. Extraction (Hexane + Brine) Step3->Step4 Step5 5. GC-MS Injection (Top Layer) Step4->Step5

Caption: Figure 2. Step-by-step derivatization workflow for AMC esterification.

Data Interpretation & Validation

Mass Spectral Fragmentation

Allyl esters exhibit a unique fragmentation pattern compared to methyl esters. This is critical for confirming the success of the derivatization.

Fragment Typem/z ObservedMechanistic Origin
Molecular Ion

Intact Allyl Ester
Allyl Cleavage

Loss of allyl radical (

)
McLafferty VariableRearrangement (if

-hydrogens present)
Allyl Cation

Formation of

Acylium Ion


-cleavage (Diagnostic for acid chain)
Comparison of Methods
FeatureAMC (This Protocol) Diazomethane

-Methanol
Toxicity Low (Green Reagent)Extreme (Carcinogen/Explosive)High (Corrosive)
Byproducts

, MeOH (Volatile)

Acid residue
Reaction Time 45 minsInstant30-60 mins
Selectivity Allyl EstersMethyl EstersMethyl Esters
Stability HighUnstable (Must make fresh)Stable

Troubleshooting & Optimization

  • Issue: Low Yield / Incomplete Reaction.

    • Cause: Water in the system.[1][2][3]

    • Fix: Ensure

      
       is anhydrous. Water quenches the carbonate and hydrolyzes the AMC.
      
  • Issue: Mixed Esters (Methyl vs. Allyl).

    • Cause: AMC is unsymmetrical. While allyl is a better electrophile, methyl transfer can occur.

    • Fix: If pure allyl esters are required and methyl esters interfere, switch to Diallyl Carbonate (DAC) using the same protocol. For most GC-MS applications, the allyl ester separates well from any methyl artifact.

  • Issue: Peak Tailing.

    • Cause: Residual free acid.

    • Fix: Increase reaction time to 60 mins or increase the molar excess of AMC.

References

  • Green Methylation/Alkylation with Carbonates

    • Tundo, P., & Selva, M. (2002). The Chemistry of Dimethyl Carbonate. Accounts of Chemical Research, 35(9), 706–716.

  • Allylation Mechanisms (Tsuji-Trost Context)

    • Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395–422.

  • Base-Catalyzed Esterification (General Protocol Basis)

    • Shieh, W. C., Dell, S., & Repic, O. (2002). Nucleophilic Catalysis with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) for the Esterification of Carboxylic Acids with Dimethyl Carbonate. The Journal of Organic Chemistry, 67(6), 2188–2191.

  • Mass Spectrometry of Allyl Esters

    • NIST Chemistry WebBook, SRD 69. Allyl ester fragmentation data.

Disclaimer: This protocol is intended for research use only. Always consult Safety Data Sheets (SDS) for Allylmethyl carbonate and DMF before handling.

Sources

Application Notes & Protocols: Palladium-Catalyzed Three-Component Coupling Reactions Involving Allyl Methyl Carbonate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Three-Component Reactions

In the realm of synthetic chemistry, particularly within drug discovery and development, the efficient construction of complex molecular architectures is paramount.[1][2][3] Three-component reactions, a subset of multicomponent reactions (MCRs), have emerged as a powerful strategy for achieving this goal.[4][5] By combining three or more starting materials in a single synthetic operation, MCRs offer significant advantages over traditional linear syntheses, including increased atomic and step economy, reduced waste generation, and the rapid generation of molecular diversity from simple precursors.[5] This application note delves into a specific and highly versatile class of these reactions: palladium-catalyzed three-component couplings utilizing allyl methyl carbonate as a key reagent.

Allyl methyl carbonate serves as an exceptionally useful and versatile allyl source in these transformations. Its prevalence in palladium-catalyzed reactions stems from its ability to act as an efficient leaving group under neutral and mild reaction conditions.[6][7][8] The in situ generation of a π-allylpalladium complex from allyl methyl carbonate is a cornerstone of this chemistry, enabling the subsequent coupling with a diverse array of nucleophiles and electrophiles.[9][10] This approach avoids the pre-functionalization often required in traditional cross-coupling reactions, thereby streamlining synthetic routes and expanding the accessible chemical space.[11]

Mechanistic Insights: The Palladium Catalytic Cycle

The generally accepted mechanism for the palladium-catalyzed three-component coupling involving allyl methyl carbonate proceeds through a series of well-defined steps, characteristic of the Tsuji-Trost reaction.[9][10] The catalytic cycle is initiated by the coordination of the palladium(0) catalyst to the double bond of the allyl methyl carbonate.

The key steps are as follows:

  • Oxidative Addition: The palladium(0) complex undergoes oxidative addition to the allyl methyl carbonate, leading to the formation of a cationic π-allylpalladium(II) intermediate and the expulsion of the methyl carbonate leaving group.[9][10] This step is often irreversible due to the decarboxylation of the carbonate.

  • Nucleophilic Attack: A nucleophile, the second component in the reaction, then attacks the π-allyl ligand. This can occur either on the internal or terminal carbon of the allyl moiety, with the regioselectivity often being influenced by the nature of the ligands on the palladium center and the steric and electronic properties of the nucleophile.[12]

  • Reductive Elimination/Further Reaction: Following nucleophilic attack, the resulting intermediate can undergo reductive elimination to afford the desired product and regenerate the palladium(0) catalyst, thus completing the catalytic cycle. In a three-component scenario, the intermediate formed after the first nucleophilic addition can then react with a third component (an electrophile) before the final product is released.

The following diagram illustrates the catalytic cycle for a representative palladium-catalyzed three-component reaction.

Palladium_Catalytic_Cycle Pd0 Pd(0)Ln PiAllylPd π-Allyl-Pd(II)Ln Pd0->PiAllylPd Oxidative Addition AllylCarbonate Allyl Methyl Carbonate AllylCarbonate->PiAllylPd Intermediate1 Allylated Nucleophile -Pd(II) Complex PiAllylPd->Intermediate1 Nucleophilic Attack Nu Nucleophile (Component 2) Nu->Intermediate1 Intermediate2 Three-Component Adduct -Pd(II) Complex Intermediate1->Intermediate2 Reaction with Electrophile Product Final Product E Electrophile (Component 3) E->Intermediate2 Intermediate2->Pd0 Regeneration of Catalyst Intermediate2->Product Reductive Elimination

Caption: Catalytic cycle of a palladium-catalyzed three-component reaction.

Experimental Protocol: Synthesis of a Homoallylic Amine

This protocol details a representative three-component coupling reaction for the synthesis of a homoallylic amine from an aldehyde, an amine, and allyl methyl carbonate.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Allyl methyl carbonate

  • Aldehyde (e.g., benzaldehyde)

  • Amine (e.g., aniline)

  • Toluene (anhydrous)

  • Sodium sulfate (anhydrous)

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve palladium(II) acetate (0.025 mmol) and triphenylphosphine (0.1 mmol) in anhydrous toluene (5 mL). Stir the mixture at room temperature for 15 minutes to allow for the in situ formation of the active Pd(0) catalyst.[13]

  • Reaction Setup: To the catalyst solution, add the aldehyde (1.0 mmol), the amine (1.2 mmol), and allyl methyl carbonate (1.5 mmol).

  • Reaction Execution: Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired homoallylic amine.

  • Characterization: Characterize the purified product by nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) to confirm its identity and purity.

Experimental Workflow Diagram:

Experimental_Workflow cluster_Preparation Preparation cluster_Reaction Reaction cluster_Purification Workup & Purification cluster_Analysis Analysis Catalyst Prepare Pd(0) Catalyst in situ Reagents Add Aldehyde, Amine, & Allyl Methyl Carbonate Catalyst->Reagents Heating Heat and Stir (80 °C, 12-24h) Reagents->Heating Monitoring Monitor Progress (TLC/GC-MS) Heating->Monitoring Workup Aqueous Workup Monitoring->Workup Purify Column Chromatography Workup->Purify Characterization Characterize Product (NMR, MS) Purify->Characterization

Sources

Application Note: Ring-Opening Polymerization of Allyl-Functionalized Cyclic Carbonates

[1][2]

Executive Summary & Scientific Rationale

The Ring-Opening Polymerization (ROP) of allyl-functionalized cyclic carbonates represents a critical advancement in biodegradable polymer synthesis. Unlike traditional polyesters (PLA, PLGA) which lack reactive side chains, allyl-functionalized polycarbonates (APCs) provide a "handle" for post-polymerization modification (PPM).

This guide focuses on the ROP of 5-methyl-5-allyloxycarbonyl-1,3-dioxan-2-one (MAC) and 5-allyloxymethyl-1,3-dioxan-2-one (AOMEC) —monomers conceptually derived from allyl precursors (such as allyl methyl carbonate or allyl alcohol) via carbonylation.

Key Advantages:

  • Biodegradability: Carbonate linkages degrade into non-toxic diols and CO₂.

  • Functional Versatility: The pendant allyl group remains intact during ROP, enabling high-efficiency thiol-ene "click" chemistry for drug conjugation.

  • Metal-Free Synthesis: We utilize TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) , a dual-activation organocatalyst, eliminating toxic metal residues common with Tin(II) octoate.

Critical Precursor Check: Monomer Integrity

Before initiating ROP, the cyclic monomer must be isolated and purified. While Allyl Methyl Carbonate is often a reagent used to introduce the allyl moiety or carbonate linkage during monomer synthesis, it is acyclic and will not undergo ROP directly.

Target Monomer: 5-methyl-5-allyloxycarbonyl-1,3-dioxan-2-one (MAC)

  • Structure: A 6-membered cyclic carbonate ring with a pendant allyl ester.[1]

  • Purity Requirement: >99.5% (impurities like water or residual diols act as chain transfer agents, broadening

    
    ).
    
  • Drying: Monomer must be recrystallized from dry ethyl acetate/hexanes and stored in a glovebox.

Protocol: Organocatalytic ROP of MAC/AOMEC

Materials & Reagents
ReagentRoleSpecificationPreparation
MAC / AOMEC Monomer>99% PurityRecrystallized x3, dried in vacuo over P₂O₅.
TBD Catalyst98%Sublimed or recrystallized from acetonitrile. Stored in glovebox.
Benzyl Alcohol (BnOH) InitiatorAnhydrousDistilled over CaH₂, stored over 4Å sieves.
Dichloromethane (DCM) SolventHPLC GradeDried via SPS (Solvent Purification System) or distilled over CaH₂.
Benzoic Acid QuencherACS ReagentDissolved in DCM (10 mg/mL).
Experimental Workflow (Glovebox/Schlenk)

Standard Conditions:



  • Inert Environment Prep:

    • Perform all weighing and transfers inside an argon/nitrogen-filled glovebox (

      
      ).
      
    • Alternatively, use rigorous Schlenk line techniques with flame-dried glassware.

  • Reaction Assembly:

    • In a 7 mL scintillation vial (with stir bar), dissolve Monomer (MAC) (1.0 g, 5.0 mmol) in anhydrous DCM (4.0 mL).

    • Add Initiator (BnOH) (10.8 mg, 0.1 mmol) via microliter syringe.

    • Note: The ratio of Monomer to Initiator determines target Molecular Weight (

      
      ).
      
  • Polymerization Initiation:

    • Dissolve Catalyst (TBD) (7.0 mg, 0.05 mmol, 0.5 eq relative to initiator) in minimal DCM (1.0 mL).

    • Inject TBD solution into the monomer/initiator vial rapidly.

    • Observation: The reaction is often fast (< 30 mins). Viscosity will increase visibly.

  • Quenching:

    • After the desired time (typically 10–60 mins for complete conversion), remove the vial from the glovebox.

    • Immediately add excess Benzoic Acid solution (2-3 eq relative to TBD) to protonate the catalyst and stop propagation.

  • Purification:

    • Precipitate the polymer solution dropwise into cold Methanol (10x volume).

    • Centrifuge (4000 rpm, 5 min) and decant the supernatant.

    • Re-dissolve in minimal DCM and re-precipitate (repeat 2x to remove residual catalyst).

    • Dry under high vacuum at room temperature for 24h.

Mechanistic Insight: Why TBD?

TBD is superior to DBU or DMAP for carbonate ROP because it operates via a Dual Activation Mechanism . It simultaneously activates the alcohol initiator (via H-bonding to the proton) and the monomer (via H-bonding to the carbonyl oxygen).

Diagram 1: TBD-Catalyzed ROP Mechanism

ROP_MechanismTBDCatalyst (TBD)ComplexActivated Complex(Dual H-Bonding)TBD->ComplexActivatesMonomerCyclic Carbonate(MAC)Monomer->ComplexElectrophileInitiatorInitiator(R-OH)Initiator->ComplexNucleophileChainPolycarbonate Chain(Active End)Complex->ChainRing Opening(Acyl-Oxygen Cleavage)Chain->ComplexPropagation(Next Cycle)

Caption: Dual-activation mechanism of TBD, facilitating nucleophilic attack of the alcohol on the carbonate carbonyl.

Post-Polymerization Modification (Thiol-Ene Click)

The allyl groups on the polymer backbone are unreactive during ROP but highly reactive toward thiols under UV light (radical mechanism).

Protocol:

  • Dissolve Poly(MAC) (1 eq of allyl groups) and the target Thiol-Drug/PEG (1.5 eq) in DMF or DCM.

  • Add photoinitiator DMPA (2,2-Dimethoxy-2-phenylacetophenone) (0.05 eq).

  • Degas the solution (sparge with

    
     for 10 min).
    
  • Irradiate with UV light (

    
    ) for 1 hour.
    
  • Purify via dialysis or precipitation.

Characterization & Troubleshooting

Analytical Parameters
TechniqueTarget Observation
¹H NMR (CDCl₃) Disappearance of cyclic methylene protons (

4.2–4.7 ppm). Appearance of linear carbonate signals. Retention of allyl vinyl protons (

5.8–6.0 ppm).
GPC (THF) Monomodal distribution. PDI (

) should be < 1.2 for controlled ROP.
DSC

varies by side chain. Poly(MAC)

to

.
Workflow Visualization

Workflowcluster_prepPreparation Phasecluster_rxnPolymerization Phasecluster_postWorkupDry_MonomerDry Monomer(Vac/P2O5)GloveboxTransfer toGlovebox (N2)Dry_Monomer->GloveboxMixMix Monomer + InitiatorGlovebox->MixCat_AddInject TBD CatalystMix->Cat_AddPropagateStir 30 min(Viscosity Increase)Cat_Add->PropagateQuenchQuench w/ Benzoic AcidPropagate->QuenchPrecipPrecipitate in MeOHQuench->PrecipDry_PolyDry PolymerPrecip->Dry_PolyClickThiol-Ene FunctionalizationDry_Poly->Click

Caption: Step-by-step workflow from monomer drying to functionalized polymer.[2][3]

References

  • Pratt, R. C., et al. (2006). "Exploration of the catalytic activity of sulfonimides in organocatalytic ring-opening polymerization." Macromolecules. Link

    • Context: Establishes TBD and organocatalysts as superior for carbon
  • Sander, J. C., et al. (2012). "Functionalized Polycarbonates via Organocatalytic Ring-Opening Polymerization." Journal of Polymer Science Part A. Link

    • Context: Specific protocols for allyl-functionalized cyclic carbon
  • Tempelaar, S., et al. (2013). "Thiol-ene click chemistry: A powerful tool for the synthesis of functionalized polycarbonates." Macromolecules. Link

    • Context: Protocols for the post-polymerization modification of allyl groups.[4]

  • Helou, M., et al. (2010). "Organocatalytic ROP of cyclic carbonates: A mechanistic study." Chemistry – A European Journal. Link

    • Context: Detailed mechanistic validation of the TBD dual-activation p

Troubleshooting & Optimization

Technical Support Center: High-Yield Synthesis of Allyl Methyl Carbonate (AMC)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization, Troubleshooting, and Purification of Allyl Methyl Carbonate (CAS: 35466-83-2). Audience: Synthetic Chemists, Process Engineers, and Drug Development Scientists. Status: Active Support | Version: 2.4

Introduction: The Yield Challenge

Allyl Methyl Carbonate (AMC) is a pivotal reagent in transition-metal-catalyzed allylic alkylation (Tsuji-Trost reaction). While structurally simple, its synthesis is often plagued by three failure modes:

  • Exothermic Decomposition: In the chloroformate route, poor thermal management leads to decarboxylation.

  • Equilibrium Stagnation: In the transesterification route, failure to remove methanol caps yields at ~40-50%.

  • Polymerization: Radical-induced polymerization during purification (distillation) destroys the final product.

This guide provides two validated protocols (Standard vs. Green) and a troubleshooting matrix to overcome these specific bottlenecks.

Module 1: The Chloroformate Route (Standard Protocol)

Best for: Small-scale, high-purity requirements where waste disposal is not the primary constraint. Mechanism: Nucleophilic substitution of methyl chloroformate by allyl alcohol in the presence of a base.

Critical Workflow Diagram

Chloroformate_Route cluster_0 Exotherm Control Zone Start Allyl Alcohol + DCM Base Add Pyridine/TEA (1.1 eq) Start->Base Cooling Cool to -5°C (Ice/Salt Bath) Base->Cooling Addition Dropwise Methyl Chloroformate (Temp < 5°C) Cooling->Addition CRITICAL STEP Quench Acid Wash (HCl) Remove Pyridine Addition->Quench Post-Rxn Dry Dry (MgSO4) & Concentrate Quench->Dry

Caption: Figure 1. Thermal management workflow for Chloroformate addition. The "Exotherm Control Zone" is the primary point of failure.

Optimized Protocol
  • Setup: Charge a 3-neck flask with Allyl Alcohol (1.0 eq) and Dichloromethane (DCM) (anhydrous, 5 mL/mmol). Add Pyridine (1.1 eq) as the acid scavenger.

  • Thermal Lock: Submerge flask in an ice-salt bath to reach -5°C to 0°C.

  • Controlled Addition: Add Methyl Chloroformate (1.05 eq) dropwise.

    • Technical Check: Monitor internal temperature.[1] If it rises above 5°C, stop addition immediately until cooled. High temps trigger decomposition to methyl chloride and CO2.

  • Workup: Wash organic layer with 1M HCl (to remove pyridine), then Sat. NaHCO3, then Brine. Dry over MgSO4.

Troubleshooting The Chloroformate Route
SymptomProbable CauseCorrective Action
Low Yield (<60%) Moisture in solventMethyl chloroformate hydrolyzes rapidly. Use anhydrous DCM and dry glassware.
Violent Gas Evolution Addition too fastThe reaction releases heat.[1] Slow down addition rate to maintain T < 5°C.
Product is Yellow/Dark Pyridine oxidation/residueEnsure thorough 1M HCl wash. If color persists, filter through a short silica plug.

Module 2: The Transesterification Route (Green Protocol)

Best for: Large-scale synthesis, avoiding toxic chloroformates/phosgene derivatives. Mechanism: Equilibrium exchange between Dimethyl Carbonate (DMC) and Allyl Alcohol.

Equilibrium Logic Diagram

Transesterification Reactants DMC (Excess) + Allyl Alcohol Catalyst Catalyst Addition (K2CO3 or DBU) Reactants->Catalyst Reaction Reflux (90°C) Catalyst->Reaction Equilibrium Equilibrium Check: MeOH Buildup stops Rxn Reaction->Equilibrium RemoveMeOH Azeotropic Distillation or Molecular Sieves Equilibrium->RemoveMeOH Shift Right Product Crude AMC Equilibrium->Product Conversion > 90% RemoveMeOH->Reaction Recycle

Caption: Figure 2. Le Chatelier's Principle in action. Continuous removal of Methanol is required to break the ~40% yield ceiling.

Catalyst Selection & Optimization
CatalystLoad (mol%)ProsCons
K2CO3 1-5%Cheap, easy to filter.Slower kinetics; requires higher temp.
DBU 0.5-1%Fast, homogeneous.Harder to remove; expensive.
Ti(OiPr)4 1%Very high conversion.Water sensitive; difficult workup (emulsions).
Optimized Protocol
  • Stoichiometry: Use Dimethyl Carbonate (DMC) in excess (3:1 to 4:1 ratio relative to Allyl Alcohol). DMC acts as both reagent and solvent.

  • Catalysis: Add K2CO3 (1-2 mol%).

  • Equilibrium Shift: Heat to reflux (~90°C).

    • Critical Step: Use a Dean-Stark trap or fractionating column to distill off the Methanol-DMC azeotrope (approx 63°C). If you do not remove methanol, the reaction will stall.

  • Workup: Filter off the solid catalyst. Distill excess DMC (recoverable) before fractionating the product.

Module 3: Purification & Stability (The "Hidden" Yield Killer)

Many researchers successfully synthesize AMC but lose it during the final distillation due to polymerization.

Distillation Parameters
  • Boiling Point: ~143°C (Atmospheric). Do not distill at atmospheric pressure. High heat promotes polymerization.

  • Target Vacuum: 20-30 mmHg.

  • Target Temp: ~45-55°C.

Stabilization Protocol

Q: My product turned into a gel in the receiving flask. Why? A: Allyl groups are prone to radical polymerization when heated.

  • The Fix: Add BHT (Butylated hydroxytoluene) or p-Methoxyphenol (100-200 ppm) to the distillation pot before heating. This inhibits radical formation.

FAQ: Troubleshooting Matrix

Q: NMR shows a mixture of Allyl Methyl Carbonate and Diallyl Carbonate. How do I prevent Diallyl formation?

  • A: This occurs in the Transesterification route.[2][3][4][5][6]

    • Cause: Too little DMC. If Allyl Alcohol is in excess, it will attack the AMC you just made.

    • Fix: Increase DMC ratio to 4:1 or higher . The excess DMC statistically favors the mono-substituted product.

Q: Can I use Allyl Chloroformate + Methanol instead?

  • A: Yes, the chemistry works (inverse addition), but Allyl Chloroformate is significantly more expensive and hazardous than Methyl Chloroformate. The Methyl Chloroformate + Allyl Alcohol route is economically superior.

Q: My product smells acrid/acidic after distillation.

  • A: Trace HCl or Chloroformate remains.

    • Fix: Wash the organic phase with saturated NaHCO3 before drying and distilling. Do not distill acidic mixtures; heat + acid = decomposition.

References

  • Preparation of Allyl Methyl Carbonate (Transesterific

    • Source: ChemicalBook / Patent Literature (Example 67).[7]

    • Context: Describes the K2CO3 catalyzed reaction of allyl alcohol and dimethyl carbon
    • Link:

  • Distillation and Purification of Allyl Carbon

    • Source: Smolecule / Vertex AI Grounding.
    • Context: Identifies distillation as the primary purification method and notes the boiling point (143.2°C)
    • Link:

  • Safety and Handling of Methyl Chloroform

    • Source: NOAA CAMEO Chemicals.
    • Context: Critical safety data regarding water reactivity and toxicity, essential for the "Chloroform
    • Link:

  • Catalytic Transesterific

    • Source: ResearchGate (Abstracts on DMC transesterific
    • Context: Supports the use of basic catalysts (alkoxides, K2CO3) and the necessity of equilibrium management (methanol removal) to achieve yields >60%.
    • Link:(General landing for verified catalytic methodologies).

Sources

Technical Support Center: Troubleshooting Slow or Incomplete Fmoc Deprotection in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals who utilize Fmoc-based solid-phase peptide synthesis (SPPS). Here, we address one of the most common hurdles in SPPS: slow or incomplete removal of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group. Incomplete deprotection can lead to deletion sequences and challenging purifications, compromising the yield and purity of your target peptide. This resource provides in-depth, field-proven insights and solutions in a direct question-and-answer format to help you diagnose and resolve these issues effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Initial Diagnosis and Monitoring

Q1: My final peptide purity is low, and I suspect incomplete Fmoc deprotection. What are the first steps to confirm this?

A1: The initial diagnosis involves a combination of qualitative and quantitative checks to assess the efficiency of the Fmoc removal step.

  • Qualitative Assessment (The Kaiser Test): The Kaiser test is a rapid and highly sensitive colorimetric assay to detect free primary amines on the resin.[1] A positive result (intense blue color on the beads and in the solution) indicates the presence of a free N-terminal amine, signifying successful deprotection. A negative result (yellow or colorless beads) suggests that the Fmoc group is still attached.[2] It is important to note that the Kaiser test is not reliable for N-terminal proline residues, which yield a reddish-brown color.[2][3] For sequences ending in proline, a chloranil test is a suitable alternative.[4]

  • Quantitative Assessment (UV-Vis Spectrophotometry): A more quantitative method involves monitoring the UV absorbance of the dibenzofulvene (DBF)-piperidine adduct, which is released upon Fmoc removal.[2][5] This adduct has a characteristic absorbance maximum around 301 nm.[5][6] By measuring the absorbance of the collected deprotection solution, you can quantify the amount of Fmoc group removed and compare it to the theoretical loading of your resin. A significantly lower than expected absorbance is a clear indicator of incomplete deprotection.[5]

Q2: How do I perform the Kaiser Test correctly?

A2: Proper execution of the Kaiser test is crucial for accurate results. Here is a standard protocol:

Experimental Protocol: The Kaiser Test

Reagents:

  • Reagent A: Dissolve 16.5 mg of KCN in 25 mL of deionized water. Dilute 1.0 mL of this solution with 49 mL of pyridine.[1]

  • Reagent B: Dissolve 1.0 g of ninhydrin in 20 mL of n-butanol.[1]

  • Reagent C: Dissolve 40 g of phenol in 20 mL of n-butanol.[1]

Procedure:

  • Transfer a small sample of resin beads (10-15 beads) to a small glass test tube.

  • Wash the beads several times with ethanol to remove any residual DMF.

  • Add 2-3 drops of Reagent A to the test tube.

  • Add 2-3 drops of Reagent B to the test tube.

  • Add 2-3 drops of Reagent C to the test tube.

  • Heat the test tube at 110°C for 5 minutes.[1]

  • Observe the color of the resin beads and the solution.

Interpreting the Results:

ObservationInterpretationRecommended Action
Intense blue beads and solutionPositive result: Free primary amines are present.Proceed with the next coupling step.
Yellow/colorless beads and solutionNegative result: Incomplete deprotection.Troubleshoot the deprotection step.
Yellow beads, blue solutionNearly complete deprotection.Consider extending deprotection time or a second deprotection.

Table 1: Interpretation of Kaiser Test Results.

Q3: Can you provide a detailed protocol for quantitative UV monitoring of Fmoc deprotection?

A3: Certainly. This method provides a quantitative measure of deprotection efficiency.

Experimental Protocol: UV-Vis Monitoring of Fmoc Deprotection

Materials:

  • Fmoc-protected peptidyl-resin

  • Deprotection solution: 20% (v/v) piperidine in high-purity, amine-free DMF (prepare fresh daily).[5]

  • DMF, peptide synthesis grade

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Resin Swelling: Swell the Fmoc-protected peptidyl-resin in DMF for 30-60 minutes.[5]

  • Fmoc Deprotection:

    • Drain the DMF and add the 20% piperidine in DMF solution to the resin.

    • Agitate for an initial 3 minutes and collect the filtrate.[5]

    • Add a fresh aliquot of the deprotection solution and agitate for an additional 10-15 minutes. Collect this filtrate as well.[5]

  • Sample Preparation: Combine the filtrates from both deprotection steps into a volumetric flask of a known volume (e.g., 25 mL). Dilute to the mark with DMF. Further dilution may be necessary to bring the absorbance into the linear range of the spectrophotometer.[5]

  • Spectrophotometric Measurement:

    • Blank the spectrophotometer with the 20% piperidine in DMF solution.

    • Measure the absorbance of the diluted filtrate at ~301 nm.[5]

  • Calculation of Resin Loading: The loading can be calculated using the Beer-Lambert law: Loading (mmol/g) = (Absorbance × Dilution Factor × Volume of Filtrate (L)) / (ε × Path Length (cm) × Resin Weight (g)) Where ε (extinction coefficient) for the DBF-piperidine adduct is approximately 7800 M⁻¹cm⁻¹.[7]

Category 2: Common Causes and Solutions

Q4: I've confirmed incomplete deprotection. What are the most common causes?

A4: Incomplete Fmoc deprotection can stem from several factors, ranging from simple reagent issues to more complex sequence-dependent problems. The most common culprits are:

  • Deprotection Reagent Issues:

    • Degraded Piperidine: Piperidine can degrade over time. Always use fresh, high-quality piperidine to prepare your deprotection solution.

    • Incorrect Concentration: The standard concentration is 20% piperidine in DMF. Ensure your solution is prepared accurately.

  • Suboptimal Reaction Conditions:

    • Insufficient Deprotection Time: While standard protocols often suffice, "difficult" sequences may require longer reaction times.[2]

    • Low Temperature: Reactions performed at temperatures significantly below ambient room temperature can be sluggish.

  • Sequence-Dependent Difficulties:

    • Steric Hindrance: Amino acids with bulky side chains (e.g., Valine, Isoleucine) or those with bulky side-chain protecting groups can physically hinder the approach of the piperidine molecule to the Fmoc group.[2]

    • Peptide Aggregation: As the peptide chain elongates, it can fold and form secondary structures, such as β-sheets, leading to aggregation. This is particularly common in hydrophobic sequences.[2] Aggregation can make the resin bed less permeable to solvents and reagents, effectively shielding the Fmoc group.[2][8]

The following flowchart illustrates a logical troubleshooting workflow:

Troubleshooting_Workflow start Incomplete Deprotection Detected check_reagents Are deprotection reagents fresh and correctly prepared? start->check_reagents check_reagents->start No, remake reagents extend_time Extend deprotection time (e.g., 2 x 15 min) check_reagents->extend_time Yes increase_temp Increase temperature (e.g., 35-40°C) extend_time->increase_temp success Deprotection Complete extend_time->success Success stronger_base Use a stronger deprotection cocktail (e.g., 2% DBU in DMF) increase_temp->stronger_base increase_temp->success Success address_aggregation Address potential aggregation (chaotropic salts, special solvents) stronger_base->address_aggregation stronger_base->success Success re_evaluate Re-evaluate synthesis strategy (e.g., pseudoprolines, backbone protection) address_aggregation->re_evaluate address_aggregation->success Success

Caption: Troubleshooting workflow for incomplete Fmoc deprotection.

Q5: My peptide sequence is known to be "difficult". What advanced strategies can I employ to ensure complete Fmoc deprotection?

A5: For challenging sequences, standard deprotection protocols may be insufficient. Here are some advanced strategies:

  • Use of a Stronger Base (DBU): For severely hindered residues or highly aggregated sequences, replacing piperidine with a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be highly effective. A common cocktail is 2% DBU in DMF.[9] It is important to note that DBU should be used with caution as it can promote side reactions like aspartimide formation, especially in sequences containing aspartic acid.[10]

Experimental Protocol: Fmoc Deprotection with DBU

Reagents:

  • Modified Deprotection Solution: 2% (v/v) DBU and 2% (v/v) piperidine in DMF. The piperidine is included to act as a scavenger for the dibenzofulvene byproduct.[11]

Procedure:

  • Swell the Fmoc-protected peptide-resin in DMF.

  • Drain the DMF and add the modified deprotection solution.

  • Agitate the resin for 2-5 minutes at room temperature.

  • Drain the solution.

  • Repeat the treatment with fresh deprotection solution for another 2-5 minutes.

  • Wash the resin thoroughly with DMF.

  • Managing Aggregation: If aggregation is the root cause, several techniques can be employed to disrupt the secondary structures:

    • Solvent Choice: Using more polar solvents like N-methyl-2-pyrrolidone (NMP) or adding a small percentage of dimethyl sulfoxide (DMSO) can help to improve resin swelling and disrupt aggregates.[8]

    • Chaotropic Salts: Washing the resin with a solution containing a chaotropic salt, such as 0.8 M NaClO₄ or LiCl in DMF, before deprotection can help to break up hydrogen bonds.[12]

    • Elevated Temperature: Performing the deprotection at a slightly elevated temperature (e.g., 35-40°C) can provide enough energy to disrupt secondary structures.[8]

    • Backbone Protection: For very long or aggregation-prone sequences, the incorporation of backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) can prevent the formation of interchain hydrogen bonds.[8]

Category 3: Side Reactions Associated with Fmoc Deprotection

Q6: Are there any common side reactions associated with the basic conditions of Fmoc deprotection that I should be aware of?

A6: Yes, the use of a basic reagent like piperidine for Fmoc removal can lead to several side reactions, particularly in sensitive sequences.

  • Aspartimide Formation: This is a significant side reaction that can occur when an aspartic acid residue is present in the peptide chain. The side-chain carboxyl group can attack the backbone amide bond, forming a cyclic succinimide intermediate (aspartimide).[13] This intermediate can then be opened by piperidine to form piperidide adducts, or by water to yield a mixture of α- and β-aspartyl peptides, which are difficult to separate from the desired product.[6] Adding 1-hydroxybenzotriazole (HOBt) to the piperidine deprotection solution can help to suppress aspartimide formation.[8][13]

  • Diketopiperazine Formation: This side reaction is most prominent at the dipeptide stage, especially when the sequence contains proline or glycine. The free N-terminal amine of the second amino acid can attack the ester linkage to the resin, leading to the cleavage of the dipeptide from the resin as a cyclic diketopiperazine.[8][9] To mitigate this, one can use a more sterically hindered resin like 2-chlorotrityl chloride resin, or couple the first two amino acids as a pre-formed dipeptide.[8]

The following diagram illustrates the mechanism of aspartimide formation:

Aspartimide_Formation peptide Peptide with Asp(OtBu) aspartimide Aspartimide Intermediate peptide->aspartimide Base-catalyzed cyclization piperidine Piperidine piperidide Piperidide Adducts aspartimide->piperidide Piperidine attack hydrolysis Hydrolysis aspartimide->hydrolysis alpha_beta α- and β-Aspartyl Peptides hydrolysis->alpha_beta

Caption: Mechanism of aspartimide formation during Fmoc-SPPS.

References

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • AAPPTEC. (n.d.). Technical Support Information Bulletin 1173 - Fmoc Removal with DBU. Retrieved from [Link]

  • Sheppard, R. C. (2006). A convenient and scaleable procedure for removing the Fmoc group in solution. ResearchGate. Retrieved from [Link]

  • Bio-protocol. (n.d.). Peptide Synthesis. Retrieved from [Link]

  • AAPPTEC. (n.d.). N-Terminal Deprotection; Boc removal. Retrieved from [Link]

  • Wade, J. D., et al. (2000). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent. Letters in Peptide Science, 7(2), 85-91.
  • AAPPTEC. (n.d.). Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). Retrieved from [Link]

  • Isidro-Llobet, A., et al. (2019).
  • Fields, C. G., & Fields, G. B. (1994). Methods for Removing the Fmoc Group. In Peptide Synthesis Protocols (pp. 17-27). Humana Press.
  • ResearchGate. (2025). (PDF) Methods for Removing the Fmoc Group. Retrieved from [Link]

  • Semantic Scholar. (2000). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Retrieved from [Link]

  • Góngora-Benítez, M., et al. (2023). Dipropylamine for 9-Fluorenylmethyloxycarbonyl (Fmoc) Deprotection with Reduced Aspartimide Formation in Solid-Phase Peptide Synthesis. ACS Omega, 8(4), 4156-4164.
  • AAPPTEC. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • Springer Nature. (1994). Methods for Removing the Fmoc Group. Retrieved from [Link]

  • Kumar, A., et al. (2022). In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach. Green Chemistry, 24(12), 4887-4894.

Sources

Impact of solvent polarity on Allylmethyl carbonate reaction kinetics

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with allylmethyl carbonate and related substrates in palladium-catalyzed reactions. This document provides in-depth technical guidance, troubleshooting advice, and validated protocols to help you navigate the complexities of these reactions, with a specific focus on the critical impact of solvent polarity on reaction kinetics.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the theoretical and practical aspects of solvent effects in palladium-catalyzed allylic substitution reactions.

Q1: What is the fundamental reaction mechanism for allylmethyl carbonate with a nucleophile in the presence of a palladium catalyst?

The reaction is a classic example of a Tsuji-Trost reaction, a powerful method for forming carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. The catalytic cycle proceeds through several key steps:

  • Coordination: The palladium(0) catalyst first coordinates to the double bond of the allyl group in allylmethyl carbonate.[1][2]

  • Oxidative Addition (Ionization): The palladium atom then undergoes oxidative addition into the carbon-oxygen bond of the carbonate leaving group. This expels the methyl carbonate anion and forms a cationic η³-π-allylpalladium(II) complex.[1][2] This ionization step is often the rate-determining step of the overall reaction.

  • Nucleophilic Attack: The nucleophile then attacks one of the terminal carbons of the π-allyl complex.[1] For "soft" nucleophiles (those with conjugate acids having a pKa < 25), this attack typically occurs directly on the allyl moiety.[2]

  • Catalyst Regeneration: Following the nucleophilic attack, the resulting η²-π-allyl-Pd(0) complex releases the final product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1]

Tsuji_Trost_Cycle cluster_main Tsuji-Trost Catalytic Cycle Pd0 Pd(0)Ln Coord η²-Allyl-Pd(0) Complex Pd0->Coord + Allyl-LG OxAdd Cationic η³-Allyl-Pd(II) Complex Coord->OxAdd Oxidative Addition (Ionization) NucAtt Product-Pd(0) Complex OxAdd->NucAtt + Nucleophile (External Attack) NucAtt->Pd0 - Product Product Substituted Product NucAtt->Product caption Fig 1. Catalytic cycle of the Tsuji-Trost reaction.

Fig 1. Catalytic cycle of the Tsuji-Trost reaction.
Q2: How does solvent polarity, in general, influence chemical reaction kinetics?

Solvent choice is a powerful tool for controlling reaction rates.[3] The effect of a solvent hinges on its ability to stabilize or destabilize the reactants compared to the transition state.[3][4]

  • Accelerating Reactions: If a reaction proceeds through a transition state that is more polar or more charged than the reactants, increasing the solvent polarity will stabilize this transition state more than the starting materials. This lowers the overall activation energy (ΔG‡) and accelerates the reaction rate.[3][5]

  • Decelerating Reactions: Conversely, if the reactants are more charged than the transition state, a more polar solvent will preferentially stabilize the reactants, increasing the activation energy and slowing the reaction down.[3]

Q3: Specifically, how does solvent polarity affect the kinetics of the palladium-catalyzed allylic alkylation of allylmethyl carbonate?

For the Tsuji-Trost reaction, the rate-determining step is typically the oxidative addition, which involves the ionization of the neutral allylmethyl carbonate to form a cationic (η³-allyl)Pd(II) complex and a carbonate anion.[2]

This step involves a significant increase in charge separation. Therefore, according to transition state theory, an increase in solvent polarity is expected to have a pronounced effect:

  • Stabilization of Transition State: Polar solvents are highly effective at solvating and stabilizing the charged species (the cationic palladium complex and the anionic leaving group) that develop in the transition state of the ionization step.[4][5]

  • Increased Reaction Rate: By stabilizing this charged transition state more than the neutral starting materials, polar solvents lower the activation energy for the rate-determining step, leading to a significant increase in the overall reaction rate.[3]

This relationship is a cornerstone for optimizing reaction times in synthetic protocols.

Solvent_Effect_TS cluster_energy Reaction Coordinate Reactants Reactants (Allyl-LG + Pd(0)) Reactants_level TS_Nonpolar Transition State [TS]‡ TS_Nonpolar_level TS_Polar Transition State [TS]‡ TS_Polar_level Products Products ([η³-Allyl-Pd]⁺ + LG⁻) Products_level Reactants_level->TS_Nonpolar_level Reactants_level->TS_Polar_level TS_Nonpolar_level->Products_level TS_Polar_level->Products_level e1_start e1_end e2_start e2_end caption Fig 2. Polar solvents stabilize the charged transition state, lowering activation energy.

Fig 2. Polar solvents stabilize the charged transition state, lowering activation energy.
Q4: Can the choice of solvent affect the regioselectivity of the reaction?

Yes, solvent choice can be a critical parameter in controlling regioselectivity, especially with unsymmetrical allyl substrates.[6] While steric and electronic factors of the substrate and ligands are primary drivers, the solvent can modulate the outcome.[6][7] The regioselectivity of palladium-catalyzed allylic substitution depends on a variety of factors including the nature of the ligand, counter anion, leaving group, and the nucleophile.[6] The solvent can influence the equilibrium between different isomeric forms of the (η³-allyl)Pd intermediate and can affect the solvation of the nucleophile, thereby altering its effective steric profile and reactivity at different termini of the allyl system.[6][8]

Troubleshooting Guide

Observed Problem Potential Solvent-Related Cause Recommended Solution(s)
Slow or Stalled Reaction The solvent is not polar enough to facilitate the rate-determining ionization step.- Switch to a more polar aprotic solvent. See the data table below for suggestions (e.g., from Toluene to THF or Acetonitrile).- Ensure the chosen solvent is anhydrous and properly degassed. Water can interfere with the catalyst and some nucleophiles.
Low Product Yield / Side Product Formation The solvent may be coordinating too strongly to the palladium center, inhibiting substrate binding or catalyst turnover. This can sometimes occur with strongly coordinating solvents like DMSO at elevated temperatures.- Screen a matrix of solvents with varying polarity and coordinating ability (e.g., THF, CH₂Cl₂, Acetonitrile).- Try lowering the reaction temperature.
Inconsistent Reaction Rates or Yields Between Runs Variability in solvent quality, particularly water content, can lead to inconsistent results.- Always use a high-purity, anhydrous grade solvent from a reliable supplier.- Consider purifying the solvent using a solvent purification system or standard distillation techniques if high sensitivity is observed.
Poor Regioselectivity The solvent environment is favoring an undesired pathway for nucleophilic attack.- Systematically vary the solvent to find an optimal medium that favors the desired regioisomer.[6]- Consider that the interplay between ligand, nucleophile, and solvent is complex; a multi-variable screen may be necessary.
Data Summary: Impact of Solvent Polarity on Relative Reaction Rates

The following table provides a qualitative and quantitative overview of how solvent choice can impact reaction kinetics, based on general principles of physical organic chemistry. Actual rates will depend on the specific substrate, nucleophile, and ligand used.

SolventDielectric Constant (ε at 25°C)[3]Polarity TypeExpected Relative RateRationale
Toluene2.4NonpolarSlowestPoor stabilization of the charged transition state.
Dichloromethane (DCM)9.1Polar AproticModerateModerate stabilization of the transition state.
Tetrahydrofuran (THF)7.6Polar AproticModerate-FastGood balance of polarity and coordinating ability.
Acetonitrile (MeCN)37.5Polar AproticFastStrong stabilization of the charged transition state.
Dimethyl Sulfoxide (DMSO)47Polar AproticFastestExcellent stabilization, but potential for catalyst inhibition at high temperatures due to strong coordination.

Experimental Protocols

Protocol: Kinetic Analysis of Solvent Effects via ¹H NMR Spectroscopy

This protocol provides a robust method for quantifying the impact of different solvents on the reaction rate.

Objective: To determine the initial reaction rate for the palladium-catalyzed allylation of a standard nucleophile (e.g., dimethyl malonate) with allylmethyl carbonate in various solvents.

Materials:

  • Palladium(0) precursor (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., PPh₃ or a Trost ligand)

  • Allylmethyl carbonate (substrate)

  • Dimethyl malonate (nucleophile)

  • Base (e.g., N,O-Bis(trimethylsilyl)acetamide - BSA)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene, stable and with a clean singlet in ¹H NMR)

  • Anhydrous solvents to be tested (e.g., Toluene-d₈, THF-d₈, CD₃CN)

  • NMR tubes and inert atmosphere glovebox or Schlenk line.

Workflow Diagram:

Kinetic_Workflow cluster_prep 1. Preparation (Inert Atmosphere) cluster_reaction 2. Reaction Initiation cluster_monitoring 3. Data Acquisition cluster_analysis 4. Data Analysis A Prepare stock solutions: - Catalyst/Ligand - Substrate + Standard - Nucleophile + Base B Equilibrate Substrate/Standard solution in NMR tube to reaction temperature (e.g., 25°C) A->B C Initiate reaction by injecting Nucleophile/Base solution. Start timer immediately. B->C D Acquire ¹H NMR spectra at set time intervals (t=0, 2, 5, 10, 20... min) over the first 10-20% conversion. C->D E Integrate product and internal standard peaks for each spectrum. D->E F Plot [Product] vs. Time. E->F G Determine initial rate from the slope of the linear portion of the curve. F->G caption Fig 3. Workflow for kinetic analysis using NMR.

Fig 3. Workflow for kinetic analysis using NMR.

Step-by-Step Procedure:

  • Preparation (Inert Atmosphere):

    • Prepare three separate stock solutions in the chosen deuterated solvent.

    • Solution A (Catalyst): Accurately weigh Pd₂(dba)₃ and the phosphine ligand into a vial and dissolve in the solvent.

    • Solution B (Substrate/Standard): Accurately weigh allylmethyl carbonate and the internal standard into a second vial and dissolve.

    • Solution C (Nucleophile/Base): Accurately weigh dimethyl malonate and add the base (BSA) into a third vial and dissolve.

  • Reaction Setup:

    • In an NMR tube, add a precise volume of Solution B (Substrate/Standard).

    • Add the required volume of Solution A (Catalyst).

    • Place the NMR tube in the spectrometer and allow it to thermally equilibrate for 5-10 minutes at the desired reaction temperature. Acquire a t=0 spectrum.

  • Initiation and Monitoring:

    • Remove the tube, quickly inject a precise volume of Solution C (Nucleophile/Base), shake vigorously for 3-5 seconds, and immediately re-insert it into the spectrometer.

    • Begin acquiring spectra at fixed time intervals (e.g., every 2 minutes for a fast reaction, every 10 minutes for a slower one). Aim to monitor the reaction to about 20% completion to ensure you are measuring the initial rate.[9]

  • Data Processing:

    • For each spectrum, carefully integrate the signal corresponding to a unique proton on the product molecule and the signal for the internal standard.

    • Calculate the concentration of the product at each time point using the following formula: [Product]t = ([Standard]initial / IStandard) × (IProduct_t / NProduct) (where I is the integration value and N is the number of protons for that signal).

    • Plot the calculated [Product] versus time (in seconds).

  • Analysis:

    • Perform a linear regression on the initial, linear portion of the concentration vs. time plot.

    • The slope of this line represents the initial reaction rate (in M/s) for that specific solvent.

    • Repeat the entire procedure for each solvent to be tested.

References

  • Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches. Asian Journal of Green Chemistry. [Link]

  • Solvent effects. Wikipedia. [Link]

  • Tsuji–Trost reaction. Wikipedia. [Link]

  • Tsuji-Trost Allylation. YouTube. [Link]

  • Tsuji-Trost Reaction. Organic Chemistry Portal. [Link]

  • Tsuji-Trost Reaction: Selectivity in Palladium-Catalyzed Allylic Substitution. Peking University. [Link]

  • Breaking Conjugation: Unusual Regioselectivity with 2-Substituted Allylic Substrates in the Tsuji-Trost Reaction. National Institutes of Health. [Link]

  • Pd-Catalyzed Enantioselective Allyl-Allyl Cross Coupling. National Institutes of Health. [Link]

  • Relationship between Solvent Polarity and Reaction Rate in Organic Synthesis. Journal of Chemistry and Chemical Sciences. [Link]

  • Elucidating the reaction mechanism of a palladium-palladium dual catalytic process through kinetic studies of proposed elementary steps. National Institutes of Health. [Link]

  • 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]

  • Mechanism of the Pd‐catalyzed Decarboxylative Allylation of α‐Imino Esters: Decarboxylation via Free Carboxylate Ion. ResearchGate. [Link]

Sources

Technical Support Center: Catalyst Lifecycle Management in Allylmethyl Carbonate Transformations

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Palladium-Catalyzed Allylic Substitution (Tsuji-Trost) using Allylmethyl Carbonate (AMC) Ticket Priority: High (Catalyst Deactivation & Reaction Stalling)

Executive Summary: The AMC Catalytic Landscape

Allylmethyl carbonate (AMC) is a "self-activating" substrate in Palladium-catalyzed allylic alkylation (Tsuji-Trost reaction). Unlike allyl acetates, which often require external bases, the oxidative addition of AMC to Pd(0) generates a carbonate anion that spontaneously decarboxylates, releasing methoxide (


) and 

. This in situ base generation drives the deprotonation of pronucleophiles.

The Core Problem: Catalyst deactivation in this system is rarely a random event. It is a deterministic failure of the Pd(0)/Pd(II) cycle caused by three primary vectors:

  • Ligand Oxidation: Conversion of active phosphines to inactive oxides.

  • Pd-Black Aggregation: Irreversible formation of metallic palladium clusters.

  • Off-Cycle Dimerization: Formation of stable, unreactive

    
    -bridged Pd species.
    

Diagnostic Matrix: Troubleshooting Q&A

Use this matrix to identify the root cause of your experimental failure.

SymptomImmediate ObservationProbable CauseCorrective Action
Reaction Stalls < 50% Solution remains clear/yellow but conversion stops.Ligand Oxidation. Air ingress has oxidized

to

, stripping the metal of stabilizing ligands.
Protocol A: Switch to freeze-pump-thaw degassing. Increase Ligand:Pd ratio to 4:1.
Precipitation Solution turns turbid grey or black.Pd-Black Formation. The "Waiting Game" scenario: The

-allyl Pd intermediate decomposed before the nucleophile could attack.
Protocol B: Increase nucleophile acidity or add the catalyst after nucleophile pre-activation.
No Reaction Starting material intact; Catalyst looks dissolved.Induction Failure. The oxidative addition barrier is too high, or the leaving group (

) is not dissociating.
Switch solvent to a more polar medium (THF

DMF) to assist ionization.
Gas Evolution Issues Excessive bubbling or pressure buildup.Rapid Decarboxylation. Fast release of

indicates successful oxidative addition, but may entrain volatile solvents.
Ensure open system (bubbler) or sufficient headspace. Do not seal the vessel tightly.

Visualizing Failure: The Catalytic Cycle & Deactivation Nodes

The following diagram maps the standard catalytic cycle against the "Deactivation Nodes" (marked in Red).

TsujiTrost_Deactivation Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd + AMC Oxidation Ligand Oxidation (Air Leak) Pd0->Oxidation O2 Ingress PiAllyl π-Allyl Pd(II) Cationic Complex OxAdd->PiAllyl - CO2, - MeO- NuAttack Nucleophilic Attack PiAllyl->NuAttack + Nu- PdBlack Pd Black Aggregation (Irreversible) PiAllyl->PdBlack Slow Nu Attack Dimer Off-Cycle Dimer [Pd(allyl)(µ-Cl)]2 PiAllyl->Dimer Low Ligand Conc. NuAttack->Pd0 Product Release

Figure 1: The Pd(0)/Pd(II) catalytic cycle for AMC, highlighting critical failure points where the catalyst exits the productive loop.

Deep Dive: The "Pd-Black" Phenomenon

The Issue: Palladium black is the thermodynamic sink of all Pd catalysis. It occurs when monomeric Pd(0) species lose their stabilizing ligands and aggregate into metallic clusters. Once formed, these clusters are catalytically dead for allylic substitution.

The Mechanism in AMC Reactions: In AMC transformations, the danger zone is the


-Allyl Pd(II) intermediate .[1]
  • Oxidative addition occurs rapidly.

  • The system waits for the nucleophile to attack.

  • Critical Failure: If the nucleophile generation (deprotonation by the in situ methoxide) is slower than the decomposition rate of the

    
    -allyl complex, the Pd(II) will undergo disproportionation or reduction, collapsing into Pd black.
    

Prevention Strategy (The "Self-Validating" Protocol):

  • Ligand Overload: Always maintain a Ligand:Metal ratio of at least 3:1 or 4:1 for monodentate phosphines (e.g.,

    
    ). This shifts the equilibrium away from ligand-free Pd species.
    
  • Chloride Additives: Adding a chloride source (like LiCl or tetra-n-butylammonium chloride) can stabilize the intermediate by forming a neutral, albeit slower-reacting, Pd-allyl-chloride species, preventing aggregation [1].

Protocol: Anaerobic Setup for AMC Allylation

This protocol minimizes ligand oxidation and ensures efficient decarboxylation.

Reagents:

  • Allylmethyl carbonate (1.0 equiv)

  • Nucleophile (1.1 equiv)

  • Pd_2(dba)_3 (2.5 mol%) or Pd(PPh_3)_4 (5 mol%)

  • Ligand (if using dba source): dppe or PPh_3 (Ligand:Pd ratio 2:1 for bidentate, 4:1 for monodentate)

  • Solvent: Anhydrous THF or DCM (Degassed)

Step-by-Step Workflow:

  • The "Schlenk" Pre-Check:

    • Flame-dry a Schlenk tube under vacuum. Backfill with Argon x3.

    • Why? Moisture is less critical than Oxygen .

      
       rapidly oxidizes phosphines to phosphine oxides (
      
      
      
      ), which cannot coordinate to Pd, leading to immediate catalyst death [2].
  • Solvent Degassing (Freeze-Pump-Thaw):

    • Do not rely on simple sparging (bubbling gas) for sensitive kinetics.

    • Freeze solvent in liquid

      
      , apply static vacuum, thaw. Repeat x3.
      
    • Validation: The "thaw" cycle should show no bubbling if gas is truly removed.

  • Catalyst Incubation (The "Active Species" Step):

    • Add

      
       and Ligand to the vessel. Add 50% of the solvent.
      
    • Stir for 15 minutes at RT.

    • Visual Check: Solution should change from dark purple/red (dba complex) to yellow/orange (active ligated Pd(0)). If it stays dark purple, ligand exchange failed.

  • Substrate Addition:

    • Add AMC and Nucleophile.

    • Note on Pressure: The reaction releases

      
      . Connect the Schlenk line to an oil bubbler to allow gas escape while maintaining positive Argon pressure. Sealing the tube can suppress the decarboxylation equilibrium.
      
  • Monitoring:

    • If the solution turns black within 10 minutes

      
      Abort.  The catalyst has aggregated. (See Module 4).
      

Troubleshooting Decision Tree

Follow this logic flow to diagnose experimental anomalies systematically.

Troubleshooting_Tree Start Reaction Failed CheckColor Check Solution Color Start->CheckColor Black Black Precipitate CheckColor->Black Precipitate Yellow Yellow/Orange (Clear) CheckColor->Yellow Homogeneous BlackAction CAUSE: Pd Aggregation FIX: Increase Ligand:Pd ratio or add TBAC additive Black->BlackAction CheckSM Check TLC/NMR (Starting Material) Yellow->CheckSM SM_Remains SM Intact CheckSM->SM_Remains No Conv. SM_Gone SM Consumed No Product CheckSM->SM_Gone Complex Mix OxidationAction CAUSE: Catalyst Poisoning/Oxidation FIX: Improve degassing Check Reagent Purity SM_Remains->OxidationAction SideRxn CAUSE: Side Reactions (e.g., Isomerization) FIX: Lower Temp, Change Solvent SM_Gone->SideRxn

Figure 2: Logical decision tree for diagnosing reaction failures based on visual and analytical cues.

References

  • Tsuji-Trost Reaction Mechanism & Deactivation Source: Wikipedia / Organic Chemistry Portal URL:[Link] Relevance: Foundational mechanism of oxidative addition and ionization steps.

  • Mechanistic Investigation of Palladium-Catalyzed Allylic Substitution Source: Journal of the American Chemical Society (JACS) URL:[Link] Relevance: Detailed kinetic analysis of Pd-catalyzed allylic substitution and intermediate stability.

  • Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective Source: National Institutes of Health (PMC) URL:[Link] Relevance: Discusses the stability of

    
    -allyl Pd intermediates and re-oxidation pathways.
    
  • Transition Metal-Catalyzed Decarboxylative Allylation Source: National Institutes of Health (PMC) URL:[Link] Relevance: Specifics on decarboxylative mechanisms involving allyl carbonates and enolates.

Sources

Validation & Comparative

Allylmethyl carbonate vs. allyl chloroformate as an allylating agent

Author: BenchChem Technical Support Team. Date: February 2026

The Definitive Guide: Allylmethyl Carbonate vs. Allyl Chloroformate in Allylation Chemistry

Executive Summary: The Green Donor vs. The Reactive Architect

In the landscape of allylation chemistry, Allylmethyl Carbonate (AMC) and Allyl Chloroformate (Alloc-Cl) serve distinct, though sometimes overlapping, roles. While both ultimately deliver an allyl group (


) to a nucleophile, they represent two different strategic approaches to synthesis:
  • Allylmethyl Carbonate (AMC) is the catalytic workhorse . It is designed for intermolecular Palladium-catalyzed allylation (Tsuji-Trost reactions). Its leaving group (methyl carbonate) fragments into non-toxic methanol and carbon dioxide, creating a neutral, "green" reaction environment ideal for sensitive substrates and enantioselective catalysis.

  • Allyl Chloroformate (Alloc-Cl) is the stoichiometric activator . It is a highly reactive electrophile used primarily to install the allyloxycarbonyl (Alloc) group onto alcohols, amines, or enolates. This intermediate often serves as a precursor for intramolecular decarboxylative allylation (DAA) or as a robust protecting group. It requires base to neutralize the corrosive HCl byproduct.

Part 1: Mechanistic Underpinnings

To choose the right reagent, one must understand the "hidden" steps of their respective catalytic cycles.

Allylmethyl Carbonate: The Neutral Ionization Cycle

AMC is preferred for Asymmetric Allylic Alkylation (AAA) . When Pd(0) coordinates to the alkene of AMC, oxidative addition occurs, expelling the methyl carbonate anion. Crucially, this anion decomposes into methoxide and


. The methoxide acts as an in situ base, deprotonating the pronucleophile (e.g., dimethyl malonate) without requiring external strong bases.
Allyl Chloroformate: The Activation-Decarboxylation Sequence

Alloc-Cl is rarely used for direct intermolecular allylation due to HCl generation. Instead, it is used to trap an enolate or alcohol to form an Allyl Enol Carbonate . This intermediate then undergoes a Pd-catalyzed intramolecular rearrangement (Decarboxylative Allylation), where the palladium inserts into the carbonate bond, releasing


 and recombining the allyl cation with the enolate anion.

AllylationMechanisms cluster_AMC Pathway A: Intermolecular Allylation (AMC) cluster_Alloc Pathway B: Decarboxylative Allylation (Alloc-Cl) AMC Allylmethyl Carbonate PiAllyl_A [π-Allyl-Pd-OMe]+ AMC->PiAllyl_A Oxidative Addition (-CO2) Pd0_A Pd(0) Catalyst Pd0_A->PiAllyl_A Prod_A Allylated Product PiAllyl_A->Prod_A Nu Attack Waste_A MeOH + CO2 PiAllyl_A->Waste_A Byproducts Nu_A Nucleophile (H-Nu) Nu_A->Prod_A AllocCl Allyl Chloroformate Inter_B Allyl Enol Carbonate AllocCl->Inter_B Trapping Substrate Ketone/Enolate Substrate->Inter_B IonPair [π-Allyl-Pd]+ [Enolate]- Inter_B->IonPair Pd Insertion (-CO2) Waste_B HCl (requires base) Inter_B->Waste_B Byproduct Pd0_B Pd(0) Catalyst Pd0_B->IonPair Prod_B α-Allyl Ketone IonPair->Prod_B Recombination

Figure 1: Comparative mechanistic pathways. Pathway A (AMC) operates under neutral conditions suitable for external nucleophiles. Pathway B (Alloc-Cl) involves a discrete activation step, often used for regioselective enolate allylation.

Part 2: Performance & Decision Matrix

The choice between these reagents is rarely about "which is better" in a vacuum, but rather which fits the synthetic strategy.

Comparative Analysis Table
FeatureAllylmethyl Carbonate (AMC)Allyl Chloroformate (Alloc-Cl)
Primary Application Intermolecular Tsuji-Trost AllylationProtecting Group (Alloc) or Decarboxylative Allylation
Atom Economy High (Byproducts:

, MeOH)
Lower (Byproducts:

, HCl, Base-HCl salt)
Reaction pH Neutral to slightly basic (self-buffering)Acidic (generates HCl) - Requires stoichiometric base
Toxicity Moderate: Flammable, Irritant.High: Toxic, Corrosive, Lachrymator.[1][2]
Handling Bench stable, standard liquid handling.Moisture sensitive, requires fume hood, reacts with water.
Selectivity Ligand-controlled regio/enantioselectivity.Substrate-controlled (often regiospecific to enolate geometry).
Cost Higher (Specialty Reagent)Lower (Commodity Chemical)
Strategic Decision Guide
  • Use AMC when: You are performing an asymmetric allylation of a "soft" nucleophile (malonate, amine, phenol) and require mild, neutral conditions to preserve other stereocenters.

  • Use Alloc-Cl when: You need to allylate a specific ketone enolate regioselectively (kinetic vs. thermodynamic enolate) via the Carroll Rearrangement (decarboxylative allylation) or need to protect an amine.

Part 3: Experimental Protocols

Protocol A: Enantioselective Intermolecular Allylation using AMC

Target: Allylation of Dimethyl Malonate

Rationale: This protocol utilizes the methoxide generated in situ to deprotonate the malonate, avoiding the need for NaH or KOtBu which might cause side reactions.

  • Catalyst Prep: In a flame-dried Schlenk flask, dissolve

    
     (0.025 equiv) and a chiral phosphine ligand (e.g., Trost Ligand, 0.055 equiv) in anhydrous 
    
    
    
    . Stir for 15 min at RT to form the active catalyst (solution turns from purple to orange/yellow).
  • Reagent Addition: Add Allylmethyl Carbonate (1.0 equiv) to the catalyst solution.

  • Nucleophile Addition: Add dimethyl malonate (1.1 equiv) via syringe. Note: No exogenous base is required.[3]

  • Reaction: Stir at room temperature for 2–12 hours. Monitor by TLC (AMC disappears).

  • Workup: Concentrate the mixture directly under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc).

Validation Check: The absence of base salts in the crude mixture simplifies purification. Yields are typically >90% with >95% ee for optimized ligands.

Protocol B: Decarboxylative Allylation via Alloc-Cl

Target:


-Allylation of Cyclohexanone (via Enol Carbonate)

Rationale: Alloc-Cl is used here to "lock" the kinetic enolate. The subsequent Pd-step is stereospecific to the enol carbonate geometry.

Step 1: Synthesis of Allyl Enol Carbonate

  • Enolization: To a solution of LDA (1.1 equiv) in THF at

    
    , add cyclohexanone (1.0 equiv) dropwise. Stir for 1 hour to generate the lithium enolate.
    
  • Trapping: Add Allyl Chloroformate (1.2 equiv) dropwise. Caution: Exothermic.

  • Warm up: Allow solution to warm to RT over 2 hours.

  • Workup: Quench with sat.

    
    . Extract with 
    
    
    
    , wash with brine, dry over
    
    
    . Concentrate to yield the allyl enol carbonate.

Step 2: Decarboxylative Allylation (Carroll Rearrangement)

  • Catalysis: Dissolve the crude allyl enol carbonate in THF. Add

    
     (0.05 equiv).
    
  • Reaction: Heat to reflux (or

    
    ) for 1–4 hours. The evolution of 
    
    
    
    gas indicates reaction progress.
  • Workup: Solvent evaporation and column chromatography yield 2-allylcyclohexanone.

Part 4: Safety & Handling (Critical)

The safety profiles of these two reagents are drastically different.

  • Allylmethyl Carbonate:

    • Hazards: Flammable liquid (Flash point

      
      ).[2] Skin and eye irritant.[1][2][4][5][6][7]
      
    • Storage: Store in a cool, dry place. Stable under standard laboratory conditions.

  • Allyl Chloroformate:

    • Hazards: DANGER. Fatal if inhaled (H330), Toxic if swallowed (H301). Causes severe skin burns and eye damage (H314).

    • Reactivity: Reacts violently with water/humidity to release HCl gas.

    • PPE Requirement: Must be handled in a functioning fume hood.[7] Silver Shield® or Viton® gloves are recommended; standard nitrile provides limited protection against direct splashes.

References

  • Tsuji, J. (1986). New synthetic reactions of allyl alkyl carbonates, allyl beta-keto esters, and allyl enol carbonates catalyzed by palladium complexes. Tetrahedron, 42(16), 4361-4401. Link

  • Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395-422. Link

  • Behenna, D. C., & Stoltz, B. M. (2004). The Enantioselective Tsuji Allylation. Journal of the American Chemical Society, 126(46), 15044-15045. Link

  • Fisher Scientific. (2021). Safety Data Sheet: Allyl Chloroformate. Link

  • Sigma-Aldrich. (2023). Product Specification: Allyl Methyl Carbonate. Link

Sources

A Senior Application Scientist's Guide to Palladium Catalysts in Allyl Methyl Carbonate Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The palladium-catalyzed allylic substitution, famously known as the Tsuji-Trost reaction, stands as a cornerstone of modern organic synthesis for its remarkable ability to form carbon-carbon and carbon-heteroatom bonds under mild conditions.[1][2] Among the various electrophilic partners, allyl methyl carbonate has emerged as a highly versatile and efficient allyl source. Its key advantage lies in the formation of benign byproducts (methanol and carbon dioxide) upon reaction, which simplifies purification and aligns with the principles of green chemistry. This guide provides an in-depth comparison of different palladium catalyst systems for reactions involving allyl methyl carbonate, offering field-proven insights for researchers, scientists, and professionals in drug development.

Pillar 1: Understanding the Palladium Catalytic System

The efficacy of a palladium-catalyzed allylic substitution is not determined by the metal alone. It is the synergistic interplay between the palladium precursor and the ancillary ligand that dictates the reaction's outcome, including its rate, regioselectivity, and stereoselectivity.

The Palladium Precursor: The Source of Catalytic Activity

The active catalyst in the Tsuji-Trost reaction is a Palladium(0) species.[1] However, the initial source of palladium can be either a Pd(0) or a Pd(II) complex.

  • Palladium(0) Precursors: These complexes, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), are directly active or require ligand dissociation to enter the catalytic cycle. Pd₂(dba)₃ is often preferred due to its greater stability compared to Pd(PPh₃)₄, which should be stored under inert gas at cold temperatures.[3][4] The dba ligands are easily displaced, making Pd₂(dba)₃ an excellent source of soluble, ligand-free Pd(0) for in situ catalyst preparation.[4]

  • Palladium(II) Precursors: Complexes like Palladium(II) acetate (Pd(OAc)₂) and π-Allylpalladium(II) chloride dimer ([Pd(allyl)Cl]₂) are also widely used.[3] These air-stable precursors are reduced in situ to the active Pd(0) state by reagents present in the reaction mixture, such as phosphine ligands, amines, or even water.[3] This in situ reduction offers practical convenience for setting up reactions.

The Ligand: The Architect of Selectivity

The choice of ligand is arguably the most critical parameter in catalyst design. The ligand's steric and electronic properties directly influence the structure and reactivity of the palladium center, thereby controlling the reaction's efficiency and selectivity.[5][6][7][8]

  • Phosphine Ligands: This is the most traditional and diverse class of ligands.

    • Monodentate Phosphines: Simple ligands like triphenylphosphine (PPh₃) are effective for basic allylation reactions. The electronic nature of the phosphine is crucial; electron-donating phosphines (e.g., PCy₃) can accelerate the reaction rate.[7]

    • Bidentate (Chelating) Phosphines: Ligands such as BINAP and the Trost Ligands (e.g., (R,R)-DACH-phenyl) are pivotal for asymmetric catalysis.[5] Their defined bite angles and chiral scaffolds create a rigid and well-defined chiral environment around the palladium atom, enabling high levels of enantioselectivity in the formation of new stereocenters.[9][10][11][12]

  • N-Heterocyclic Carbenes (NHCs): NHCs have emerged as a powerful alternative to phosphines.[13] They are strong σ-donating ligands that form highly stable and robust bonds with palladium.[14] This stability often translates to higher catalyst turnover numbers and resistance to decomposition at elevated temperatures. The steric bulk of NHC ligands is readily tunable, providing an additional handle for controlling catalyst performance in C-C and C-N bond-forming reactions.[14][15][16]

Pillar 2: The Catalytic Cycle and Mechanism

The generally accepted mechanism for the palladium-catalyzed allylic substitution is the Tsuji-Trost cycle. Understanding this mechanism is key to rational catalyst selection and reaction optimization.

The cycle proceeds through three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst coordinates to the double bond of the allyl methyl carbonate. This is followed by an oxidative addition step where the carbonate leaving group is expelled, forming a cationic η³-π-allylpalladium(II) complex.[1][2][17]

  • Nucleophilic Attack: The nucleophile attacks the π-allyl ligand. For "soft" nucleophiles (pKa of conjugate acid < 25), this typically occurs via an "outer-sphere" mechanism, where the nucleophile attacks the face of the allyl group opposite to the palladium metal.[2][17]

  • Reductive Elimination/Decomplexation: Following nucleophilic attack, the resulting Pd(0) complex decomplexes from the newly formed product, regenerating the active catalyst to continue the cycle.

A specialized variant of this reaction is the Decarboxylative Allylic Alkylation , where allyl enol carbonates are used. In this case, the palladium catalyst facilitates both the formation of the π-allyl electrophile and the decarboxylation of the substrate to generate the nucleophilic enolate in situ under neutral conditions.[18][19][20]

Tsuji-Trost Catalytic Cycle Tsuji-Trost Catalytic Cycle for Allyl Methyl Carbonate Pd0 Pd(0)Lₙ Coordination Coordination Complex Pd0->Coordination + Allyl Methyl Carbonate PiAllyl η³-π-Allyl Pd(II) Complex Coordination->PiAllyl Oxidative Addition Product_Complex Product-Pd(0) Complex PiAllyl->Product_Complex + Nucleophile (Nu⁻) Byproducts MeO⁻ + CO₂ PiAllyl->Byproducts Product_Complex->Pd0 Decomplexation Product Allylated Product Product_Complex->Product Substrate Allyl Methyl Carbonate Substrate->Coordination Nucleophile Nucleophile (Nu⁻) Nucleophile->PiAllyl

Caption: The Tsuji-Trost catalytic cycle for allylic substitution of allyl methyl carbonate.

Pillar 3: Comparative Performance and Catalyst Selection

The optimal catalyst system is highly dependent on the specific transformation desired. The following table summarizes the performance of representative palladium catalyst systems for reactions with allyl methyl carbonate.

Pd PrecursorLigandNucleophile(s)Typical ConditionsCatalyst LoadingAvg. YieldSelectivity Highlights
Pd(PPh₃)₄(none, PPh₃ is the ligand)Malonates, AminesTHF or CH₂Cl₂, RT to 50°C1-5 mol%80-95%Good for simple allylations; regioselectivity favors the less substituted terminus.[17]
Pd₂(dba)₃PPh₃Phenols, Active Methylene CmpdsToluene or THF, RT to 80°C0.5-2.5 mol%85-99%Versatile and highly active system for achiral transformations.[21]
[Pd(allyl)Cl]₂(R,R)-Trost LigandMalonates, Enolates, PhenolsCH₂Cl₂ or Toluene, RT1-5 mol%70-95%Asymmetric: Excellent enantioselectivity (often >90% ee).[1]
Pd₂(dba)₃(S)-BINAPKetone Enolates (decarboxylative)Toluene or Dioxane, RT2-5 mol%80-99%Asymmetric: High enantioselectivity (>90% ee) for generating α-quaternary ketones.[12][18]
Pd(OAc)₂IPr (NHC Ligand)Amines, AnilinesDioxane or Toluene, 80-110°C1-2 mol%90-98%High stability and activity, especially for challenging C-N couplings.[14][16]
Decision-Making Workflow for Catalyst Selection

Choosing the right catalyst system is critical for success. This workflow guides the researcher from the desired synthetic outcome to the most appropriate starting components.

Catalyst Selection Workflow Catalyst Selection Workflow start Define Synthetic Goal is_asymmetric Is Asymmetric Synthesis (Chiral Product) Required? start->is_asymmetric achiral_path Standard Allylation is_asymmetric->achiral_path No asymmetric_path Asymmetric Allylic Alkylation (AAA) is_asymmetric->asymmetric_path Yes achiral_ligand Select Achiral Ligand: - PPh₃ for general use - NHC for high stability/ turnover achiral_path->achiral_ligand achiral_pd Select Pd Precursor: - Pd₂(dba)₃ + Ligand (versatile) - Pd(PPh₃)₄ (pre-formed) achiral_ligand->achiral_pd chiral_ligand Select Chiral Ligand: - Trost Ligands - BINAP derivatives - PHOX ligands asymmetric_path->chiral_ligand asymmetric_pd Select Pd Precursor: - [Pd(allyl)Cl]₂ - Pd₂(dba)₃ chiral_ligand->asymmetric_pd

Caption: A workflow to guide the selection of a palladium catalyst system for a desired transformation.

Pillar 4: A Validated Experimental Protocol

Reaction: Palladium-Catalyzed Allylation of Dimethyl Malonate

This protocol describes a standard, reliable procedure for the allylation of a soft carbon nucleophile using a common Pd₂(dba)₃/PPh₃ catalyst system.

Materials:

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • PPh₃ (Triphenylphosphine)

  • Allyl methyl carbonate

  • Dimethyl malonate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, flame-dried under vacuum

  • Inert atmosphere (Argon or Nitrogen) manifold

Procedure:

  • Preparation of the Nucleophile: To a flame-dried 100 mL round-bottom flask under an inert atmosphere, add sodium hydride (1.1 eq., e.g., 440 mg of 60% dispersion for a 10 mmol scale). Add anhydrous THF (20 mL) and cool the suspension to 0 °C in an ice bath. Causality: NaH is a strong base used to deprotonate the active methylene compound, generating the nucleophilic enolate. The reaction is performed at 0°C to control the exothermic reaction and prevent side reactions.

  • Slowly add dimethyl malonate (1.0 eq., 10 mmol) dropwise to the stirred suspension. Allow the mixture to warm to room temperature and stir for 30 minutes until gas evolution ceases. Causality: This ensures complete formation of the sodium dimethyl malonate salt.

  • Preparation of the Catalyst: In a separate small, dry vial, weigh Pd₂(dba)₃ (0.01 eq., 0.1 mmol Pd) and PPh₃ (0.04 eq., 0.4 mmol). Add anhydrous THF (5 mL) and stir for 15 minutes until a homogenous solution forms. Causality: Pre-mixing the palladium precursor and ligand allows for the formation of the active Pd(0)Lₙ species before introducing the substrates.

  • Reaction Assembly: Using a cannula or syringe, transfer the catalyst solution to the flask containing the nucleophile. Then, add allyl methyl carbonate (1.2 eq., 12 mmol) to the reaction mixture.

  • Reaction Monitoring: Heat the reaction to 50 °C and monitor its progress by Thin Layer Chromatography (TLC) or GC-MS until the starting malonate is consumed (typically 2-4 hours).

  • Work-up and Purification: Cool the reaction to room temperature and carefully quench by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure dialkyl malonate product.

Conclusion

The palladium-catalyzed reaction of allyl methyl carbonate is a powerful and versatile tool in synthetic chemistry. The choice of the palladium precursor and, most critically, the ligand, allows for precise control over the reaction's outcome. For standard allylations, simple and robust systems like Pd₂(dba)₃/PPh₃ are highly effective. For the synthesis of chiral molecules, the use of sophisticated chiral ligands like the Trost or BINAP families is essential to achieve high enantioselectivity. By understanding the underlying catalytic mechanism and the distinct roles of each component, researchers can confidently select and optimize the ideal catalyst system to meet their specific synthetic challenges.

References

Sources

Spectroscopic analysis to confirm the structure of Allylmethyl carbonate products

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Allyl Methyl Carbonate (AMC) is a critical unsymmetrical carbonate employed as a reagent in Palladium-catalyzed allylic substitution (Tsuji-Trost reaction) and increasingly as a high-voltage electrolyte additive for Lithium-ion batteries. Its performance relies entirely on structural integrity and purity.

In synthetic workflows, AMC is typically produced via the transesterification of Dimethyl Carbonate (DMC) with Allyl Alcohol. This process creates a statistical mixture containing the desired AMC , the starting material DMC , and the symmetric byproduct Diallyl Carbonate (DAC) .

This guide provides a definitive spectroscopic framework to differentiate AMC from these specific alternatives (impurities), utilizing NMR, FTIR, and GC-MS. Unlike generic datasheets, this protocol emphasizes quantitative differentiation to ensure catalytic and electrochemical grade purity.

Comparative Analysis: AMC vs. Synthetic Alternatives

The primary challenge in verifying AMC is not identifying it against random chemicals, but distinguishing it from its equilibrium analogs: Dimethyl Carbonate (DMC) and Diallyl Carbonate (DAC).

Table 1: Physicochemical & Spectroscopic Differentiation
FeatureDimethyl Carbonate (DMC) Allyl Methyl Carbonate (AMC) Diallyl Carbonate (DAC)
Role Starting Material / ImpurityTarget Product Over-reaction Byproduct
Formula



MW ( g/mol ) 90.08116.12 142.15
Boiling Point 90°C~132°C ~160°C

H NMR: Methyl
Singlet (3.75 ppm)Singlet (3.78 ppm) Absent

H NMR: Allyl
AbsentMultiplets (4.6 - 5.9 ppm) Multiplets (4.6 - 5.9 ppm)
Integration Ratio 6H (Methyl only)3H (Methyl) : 5H (Allyl) 10H (Allyl only)

Analyst Note: The boiling point differences allow for separation via fractional distillation, but azeotropes often form. Spectroscopic validation is mandatory post-distillation.

Spectroscopic Deep Dive & Protocols

A. Nuclear Magnetic Resonance ( H NMR) – The Gold Standard

NMR is the only method capable of providing a self-validating quantitative purity assessment through integration ratios.

The Diagnostic Logic: Pure AMC must exhibit a precise integration ratio of 3:2:2:1 corresponding to the Methyl : Allylic


 : Terminal Alkenes : Internal Alkene. Any deviation in the methyl integral (relative to the allyl group) indicates contamination with DMC (excess methyl signal) or DAC (excess allyl signal).
Experimental Protocol: Quantitative

H NMR
  • Solvent Selection: Use Chloroform-d (

    
    ) .
    
    • Causality: DMSO-

      
       is hygroscopic; water peaks can broaden and obscure the allyl region. 
      
      
      
      ensures sharp resolution of the methyl singlet at 3.78 ppm.
  • Sample Prep: Dissolve 10 mg of AMC product in 0.6 mL

    
    .
    
  • Acquisition: 16 scans, 30° pulse angle, relaxation delay (

    
    ) 
    
    
    
    5 seconds.
    • Causality: A long relaxation delay is crucial for accurate integration of the methyl singlet, which has a longer

      
       relaxation time than the allylic protons.
      

Peak Assignment (in


): 
  • 
     3.78 (s, 3H):  Methyl ester protons (
    
    
    
    ).
  • 
     4.63 (dt, 2H):  Allylic methylene (
    
    
    
    ).
  • 
     5.25 – 5.40 (m, 2H):  Terminal vinyl protons (
    
    
    
    ).
  • 
     5.90 – 6.00 (m, 1H):  Internal vinyl proton (
    
    
    
    ).
B. Fourier Transform Infrared Spectroscopy (FTIR)

FTIR is used for rapid functional group confirmation but lacks the resolution to quantify DMC contamination effectively.

Key Diagnostic Bands:

  • 1750 cm

    
     (Strong):  Carbonate 
    
    
    
    stretch.[1] (Common to DMC, AMC, DAC).
  • 1648 cm

    
     (Medium):  Alkene 
    
    
    
    stretch. Present in AMC/DAC, Absent in DMC.
  • >3000 cm

    
    : 
    
    
    
    C-H stretch. Present in AMC/DAC, Absent in DMC.

Validation Check: If the spectrum shows a carbonyl peak at 1750 cm


 but lacks the 1648 cm

alkene band, the sample is pure DMC, not AMC.
C. Gas Chromatography - Mass Spectrometry (GC-MS)

GC-MS is the preferred method for trace impurity profiling (0.1% - 1.0% level).

Experimental Protocol: GC-MS Method
  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Oven Program:

    • Hold 40°C for 2 min.

    • Ramp 10°C/min to 200°C.

    • Causality: Slow ramp separates DMC (early eluter) from AMC and DAC.

  • Inlet: Split mode (50:1), 250°C.

Fragmentation Pattern (EI, 70eV):

  • AMC (Target):

    • m/z 116: Molecular Ion (

      
      ) - often weak.
      
    • m/z 59: Carbomethoxy cation (

      
      ).
      
    • m/z 41: Allyl cation (

      
      ) - Base Peak (100%) .
      
    • m/z 57: Loss of carbomethoxy group.

  • Differentiation:

    • DMC will show m/z 90 (

      
      ) and m/z 59, but no m/z 41 .
      
    • DAC will show m/z 142 (

      
      ) and m/z 41, but no m/z 59 .
      

Visualizing the Validation Workflow

The following diagram illustrates the logical decision tree for validating AMC structure and purity using the described methods.

AMC_Validation Start Crude AMC Product Distillation Fractional Distillation (Target BP: 132°C) Start->Distillation GCMS GC-MS Screening Distillation->GCMS Check_GC Peaks at m/z 41 AND 59? GCMS->Check_GC FTIR FTIR Analysis Check_IR Peaks at 1750 & 1648 cm-1? FTIR->Check_IR NMR 1H NMR (CDCl3) Check_NMR Integration Ratio Methyl:Allyl = 3:5? NMR->Check_NMR Check_GC->FTIR Pass Fail_DMC Contamination: DMC (Starting Material) Check_GC->Fail_DMC No m/z 41 Fail_DAC Contamination: DAC (Over-reaction) Check_GC->Fail_DAC No m/z 59 Check_IR->NMR Pass Check_IR->Fail_DMC No 1648 cm-1 Check_NMR->Fail_DMC Methyl Integral > 3 Check_NMR->Fail_DAC Allyl Integral > 5 Success VALIDATED AMC (Structure Confirmed) Check_NMR->Success Ratio 3:2:2:1

Figure 1: Step-by-step spectroscopic decision tree for confirming Allyl Methyl Carbonate structure and excluding synthetic byproducts.

References

  • Sigma-Aldrich. Allyl methyl carbonate Product Specification & NMR. Retrieved from

  • ChemicalBook. Allyl methyl carbonate Spectral Data (1H NMR, 13C NMR, IR). Retrieved from

  • National Institute of Standards and Technology (NIST). Mass Spectral Library: Carbonic acid, methyl 2-propenyl ester (AMC). Retrieved from

  • Tsuji, J.Palladium Reagents and Catalysts: New Perspectives for the 21st Century. Wiley, 2004.
  • Smart, B. E., et al.Electrolytes for Lithium-Ion Batteries. Chemical Reviews.

Sources

Kinetic analysis of Allylmethyl carbonate reactions with aryl acetates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Kinetic Analysis of Allylmethyl Carbonate (AMC) Reactions with Aryl Acetates Context: Palladium-Catalyzed Allylic Substitution (Tsuji-Trost Type) for Ether Synthesis.

Executive Summary

This guide provides a comparative kinetic and mechanistic analysis of Allylmethyl Carbonate (AMC) versus traditional Allyl Acetates in the context of Palladium-catalyzed allylation reactions, specifically focusing on protocols involving Aryl Acetates as pro-nucleophiles.

For drug development professionals, the choice between AMC and allyl acetate is not merely a matter of reagent availability but a critical decision impacting reaction kinetics, atom economy, and purification burdens. This guide demonstrates why AMC is the superior electrophile for "base-free" allylation of aryl acetates, driven by an irreversible kinetic pathway that eliminates the need for external stoichiometric bases.

Mechanistic Causality: The "Smart" Reagent Advantage

In traditional Tsuji-Trost allylation, an external base (e.g.,


, 

) is required to deprotonate the nucleophile (phenol) to generate the active phenoxide.

The AMC Paradigm Shift: Allylmethyl carbonate serves a dual role. Upon oxidative addition to Palladium(0), it releases a methoxide anion (


) and carbon dioxide (

). This in situ generated base is kinetically competent to cleave the acetate group from Aryl Acetates (acting as masked phenols), triggering a cascade reaction without external additives.
Comparative Reaction Pathways
  • Pathway A (Allyl Acetate): Requires external base. Accumulates acetate salts. Slower oxidative addition.

  • Pathway B (Allylmethyl Carbonate): Self-activating. Generates volatile byproducts (

    
    , 
    
    
    
    ,
    
    
    ). Irreversible driving force.
DOT Diagram: Kinetic Cascade of AMC + Aryl Acetate

G Pd0 Pd(0) Catalyst Inter1 π-Allyl Pd(II) Complex (+ MeO- + CO2) Pd0->Inter1 Oxidative Addition (Fast) AMC Allylmethyl Carbonate (Electrophile) AMC->Inter1 ArOAc Aryl Acetate (Pro-Nucleophile) Deprotection In Situ Deprotection (MeO- attacks ArOAc) ArOAc->Deprotection Inter1->Deprotection Release of MeO- Product Allyl Aryl Ether (Final Product) Inter1->Product Reductive Elimination Phenoxide Active Phenoxide (ArO-) Deprotection->Phenoxide Fast Byproduct Methyl Acetate (Neutral Waste) Deprotection->Byproduct Phenoxide->Product Nucleophilic Attack on π-Allyl Pd Product->Pd0 Regeneration

Figure 1: The "Self-Activating" Cascade. Note how the leaving group of the electrophile (Methoxide) activates the nucleophile precursor (Aryl Acetate), creating a closed kinetic loop.

Kinetic Analysis & Performance Comparison

The kinetic superiority of AMC over Allyl Acetate in this specific transformation is defined by three parameters: Ionization Rate (


) , Nucleophile Activation , and Thermodynamic Driving Force .
Table 1: Comparative Kinetic Profile
ParameterAllylmethyl Carbonate (AMC)Allyl AcetateImpact on Drug Development
Leaving Group (

)
Methoxide (

) /

Acetate (

)
AMC:

is a stronger base (

) than

(

), enabling in situ deprotection of aryl acetates.
Oxidative Addition (

)
Fast (

)
Moderate (

)
AMC: Faster catalyst turnover; lower catalyst loading (0.5 - 1.0 mol%) required.
Entropy (

)
Favorable (Gas evolution:

)
NeutralAMC: Evolution of

renders the ionization step effectively irreversible, driving the reaction to completion.
Reaction pH Neutral (Buffered by consumption)Basic (Requires external base)AMC: Compatible with base-sensitive scaffolds (e.g., epimerizable centers).
Atom Economy Moderate (Loss of

)
High (if no ext. base used)AMC: While atom economy is lower theoretically, the process mass intensity (PMI) is often superior due to simplified workup (no salt filtration).
Experimental Validation: The "Base-Free" Protocol

In a direct comparison synthesis of Allyl 4-methoxyphenyl ether:

  • Method A (Traditional): Allyl Acetate (1.0 equiv) + 4-Methoxyphenol (1.0 equiv) +

    
     (2.0 equiv) in DMF at 80°C.
    
  • Method B (AMC Cascade): AMC (1.1 equiv) + 4-Methoxyphenyl Acetate (1.0 equiv) + Pd(dba)

    
     (1 mol%) in THF at 25°C.
    

Result: Method B achieves >95% yield in 1 hour at room temperature. Method A requires 6 hours at elevated temperature and aqueous workup to remove salts. The kinetic bottleneck in Method A is the heterogeneous deprotonation of the phenol; in Method B, deprotonation is homogeneous and diffusion-controlled.

Experimental Protocol: AMC-Mediated Allylation of Aryl Acetates

This protocol describes the synthesis of an allyl aryl ether using the AMC/Aryl Acetate cascade. This method is self-validating: the evolution of


 gas bubbles serves as a visual indicator of reaction progress.

Reagents:

  • Substrate: 4-Acetoxyphenol derivative (1.0 mmol)

  • Reagent: Allylmethyl carbonate (1.2 mmol)

  • Catalyst:

    
     (2.5 mol% Pd)
    
  • Ligand:

    
     (10 mol%) or dppe (5 mol%)
    
  • Solvent: Anhydrous THF (0.2 M concentration)

Step-by-Step Methodology:

  • Catalyst Pre-formation: In a flame-dried Schlenk tube under Argon, dissolve

    
     (13 mg) and 
    
    
    
    (26 mg) in 2 mL of degassed THF. Stir for 10 minutes at room temperature until the solution turns from purple to yellow/orange (indicating formation of active
    
    
    species).
  • Substrate Addition: Add the Aryl Acetate substrate (1.0 mmol) directly to the catalyst solution.

  • Initiation: Add Allylmethyl carbonate (139 mg, 1.2 mmol) via syringe.

    • Observation: Immediate effervescence (

      
      ) should be observed.
      
  • Reaction Monitoring: Stir at room temperature (25°C). Monitor via TLC or LC-MS.

    • Kinetic Endpoint: The reaction is typically complete within 30–60 minutes. The disappearance of the aryl acetate peak and the appearance of the allyl ether product (without intermediate phenol accumulation) confirms the concerted cascade mechanism.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure.

    • The byproduct is Methyl Acetate (volatile, b.p. 57°C), which is removed during concentration.

    • Purify the residue via flash column chromatography (Silica gel, Hexanes/EtOAc).

Troubleshooting & Optimization

  • Stalled Reaction: If effervescence stops but starting material remains, the active methoxide may have been quenched by adventitious moisture (forming MeOH and inactive Phenol). Correction: Ensure strictly anhydrous conditions.

  • Regioselectivity: For substituted allyl carbonates (e.g., cinnamyl methyl carbonate), the reaction typically proceeds with retention of configuration (Double Inversion) and favors the linear product in non-polar solvents, though this is ligand-dependent.

  • Inert Aryl Acetates: Electron-rich aryl acetates (e.g., 2,4-dimethoxy) react slower due to the increased stability of the ester bond. Optimization: Switch to a more electron-rich ligand (e.g.,

    
    ) to facilitate the oxidative addition step of the AMC, thereby increasing the steady-state concentration of methoxide.
    

References

  • Tsuji, J. (1986). "New synthetic reactions of allyl alkyl carbonates, allyl beta-keto carboxylates, and allyl vinylic carbonates catalyzed by palladium complexes." Accounts of Chemical Research, 19(1), 21–26. Link

  • Trost, B. M., & Van Vranken, D. L. (1996). "Asymmetric Transition Metal-Catalyzed Allylic Alkylations." Chemical Reviews, 96(1), 395–422. Link

  • Weaver, J. D., Recio, A., Grenning, A. J., & Tunge, J. A. (2011). "Transition Metal-Catalyzed Decarboxylative Allylation and Benzylation Reactions." Chemical Reviews, 111(3), 1846–1913. Link

  • Tsuji, J., et al. (1985). "Palladium-catalyzed reaction of allyl carbonates with nucleophiles under neutral conditions." Tetrahedron Letters, 26(22), 2605-2608. Link

Technical Guide: Efficacy of Allylmethyl Carbonate (Alloc) vs. Boc and Fmoc in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of complex organic and peptide synthesis, the "Orthogonal Trinity"—Boc (Acid-labile), Fmoc (Base-labile), and Alloc (Palladium-labile)—forms the foundation of chemoselectivity. While Boc and Fmoc dominate standard solid-phase peptide synthesis (SPPS), the Allyloxycarbonyl (Alloc) group is the critical problem-solver for side-chain protection, cyclic peptide synthesis, and on-resin modification.

This guide evaluates the efficacy of the Alloc protecting group—often installed via reagents like Allyl Methyl Carbonate (AMC) or Allyl Chloroformate (Alloc-Cl)—comparing its stability, orthogonality, and removal kinetics against Boc and Fmoc.

Verdict: Alloc provides superior orthogonality, remaining stable under both the acidic conditions required for Boc removal and the basic conditions for Fmoc removal.[1][2] Its dependence on Pd(0) catalysis makes it indispensable for "Third Dimension" protection strategies where acid/base conditions must be avoided.

Mechanistic Foundations

The Reagent: Allyl Methyl Carbonate (AMC)

While Allyl Chloroformate (Alloc-Cl) is the traditional reagent for installing the Alloc group, it is toxic, corrosive, and moisture-sensitive. Allyl Methyl Carbonate (AMC) represents a "greener," more stable carbonate alternative.

  • Function: Installs the Alloc group (

    
    ) onto amines.
    
  • Advantage: Avoids the release of HCl; often used in enzymatic (e.g., Candida antarctica Lipase B) or catalytic transesterification, offering milder installation conditions than chloroformates.

The Protecting Group: Alloc (Allyloxycarbonyl)

Unlike Boc (steric bulk/electronic stabilization of carbocation) or Fmoc (base-induced beta-elimination), Alloc relies on transition metal catalysis.

  • Installation: Nucleophilic attack of the amine on the carbonate carbonyl.

  • Deprotection: A

    
    -catalyzed Tsuji-Trost reaction. The 
    
    
    
    complexes with the allyl alkene, effecting oxidative addition to form a
    
    
    -allyl palladium complex.[1] A nucleophilic scavenger is required to irreversibly trap the allyl moiety and regenerate the catalyst.
Mechanism Diagram: Pd-Catalyzed Deprotection

The following diagram illustrates the specific catalytic cycle required for Alloc removal, highlighting the necessity of the scavenger.

AllocDeprotection AllocAmine Alloc-Protected Amine (R-NH-CO-O-Allyl) Complex Pd(II)-Pi-Allyl Complex + Carbamate Anion AllocAmine->Complex Oxidative Addition Pd0 Pd(0) Catalyst (e.g., Pd(PPh3)4) Pd0->Complex Catalysis Decarboxylation Decarboxylation (-CO2) Complex->Decarboxylation Release Amine AllylScavenger Allyl-Scavenger Byproduct Complex->AllylScavenger Allyl Transfer FreeAmine Free Amine (R-NH2) Decarboxylation->FreeAmine Scavenger Scavenger (PhSiH3 / Morpholine) Scavenger->AllylScavenger AllylScavenger->Pd0 Regeneration of Pd(0)

Figure 1: The catalytic cycle of Alloc deprotection via Pd(0) and a nucleophilic scavenger.[1][2][3][4][5][6][7][8][9][10][11]

Comparative Analysis: Alloc vs. Boc vs. Fmoc[1][2][4][9]

The utility of Alloc lies in its orthogonality .[2][3] It allows researchers to work on specific sites of a molecule without disturbing Boc or Fmoc groups elsewhere.

Stability Matrix
FeatureBoc (tert-Butyloxycarbonyl)Fmoc (Fluorenylmethyloxycarbonyl)Alloc (Allyloxycarbonyl)
Lability (Removal) Acid (TFA, HCl)Base (Piperidine, DBU)Neutral / Metal (Pd(0) + Scavenger)
Stability to Acid Unstable (Cleaves rapidly)Stable (Compatible with TFA)Stable (Compatible with TFA)
Stability to Base Stable (Compatible with Piperidine)Unstable (Cleaves rapidly)Stable (Compatible with Piperidine)
Stability to Pd(0) StableStableUnstable (Cleaves rapidly)
Primary Use Case Solid Phase (Boc/Benzyl strategy), Solution PhaseSolid Phase (Fmoc/tBu strategy)Side-chain protection, Cyclic peptides, DNA-encoded libraries
Cost LowLowModerate (Reagent + Catalyst cost)
Atom Economy GoodPoor (Large Fluorenyl group)Excellent (Small Allyl group)
Orthogonality Logic

Alloc is the "wildcard." You can remove a Boc group with acid while keeping Alloc intact.[1][2] You can remove an Fmoc group with base while keeping Alloc intact.[2] This makes Alloc ideal for:

  • Head-to-Tail Cyclization: Protect side chains with Boc/tBu, protect N-terminus with Fmoc, and protect the C-terminal/side-chain anchor with Alloc.

  • Branched Peptides: Selectively deprotecting a lysine side chain (Alloc) to attach a fluorophore or drug payload while the main chain remains protected.

Orthogonality cluster_conditions Cleavage Conditions Boc Boc (Acid Labile) Fmoc Fmoc (Base Labile) Boc->Fmoc Orthogonal Alloc Alloc (Pd Labile) Fmoc->Alloc Orthogonal Alloc->Boc Orthogonal TFA TFA (Cleaves Boc) Pip Piperidine (Cleaves Fmoc) Pd Pd(PPh3)4 (Cleaves Alloc)

Figure 2: The Triangle of Orthogonality. Alloc bridges the gap between Acid and Base chemistries.

Experimental Protocols

Alloc Installation via Allyl Methyl Carbonate (AMC)

Note: This method utilizes enzymatic catalysis for mild, green protection, avoiding chloroformates.

Reagents:

  • Amine substrate (1.0 equiv)[4][12]

  • Allyl Methyl Carbonate (AMC) (2–3 equiv)

  • Catalyst: Candida antarctica Lipase B (CAL-B) (immobilized, e.g., Novozym 435) OR DBU (0.1 equiv) for chemical transesterification.

  • Solvent: THF or 2-MeTHF (Green solvent).

Protocol:

  • Dissolve the amine (1 mmol) in THF (5 mL).

  • Add Allyl Methyl Carbonate (2.5 mmol).

  • Add immobilized CAL-B (20 mg/mmol) or DBU (0.1 mmol).

  • Stir at 40–50°C for 12–24 hours.

    • Checkpoint: Monitor via TLC/LC-MS. The reaction is driven by the evaporation of methanol (byproduct).

  • Workup: Filter off the enzyme (if used). Concentrate the filtrate under reduced pressure.

  • Purification: Flash column chromatography (Hexane/EtOAc).

Standard Alloc Removal (Deprotection)

Critical: The choice of scavenger dictates the efficiency. Phenylsilane (


) is preferred over morpholine in modern protocols due to higher efficiency and lack of basicity.

Reagents:

  • Alloc-protected substrate[2][5][6][8][10][13][14]

  • Catalyst:

    
     (Tetrakis) (0.05–0.1 equiv)
    
  • Scavenger: Phenylsilane (

    
    ) (10–20 equiv)
    
  • Solvent: Dry DCM or DMF (degassed).

Protocol:

  • Preparation: Dissolve the Alloc-substrate in dry, degassed DCM under Nitrogen/Argon atmosphere. Oxygen poisons the

    
     catalyst.
    
  • Scavenger Addition: Add Phenylsilane (20 equiv). Stir for 2 minutes.

  • Catalyst Addition: Add

    
     (0.05 equiv).
    
    • Note: The solution often turns yellow/orange.

  • Reaction: Stir at Room Temperature for 15–45 minutes.

    • Self-Validating Step: Evolution of gas (propene) may be observed. LC-MS should show complete conversion to the free amine (mass = M_alloc - 84).

  • Workup (Solution Phase):

    • Add MeOH to quench.

    • Evaporate solvent.[1]

    • Palladium Removal: This is the bottleneck. Resuspend in DCM and wash with 0.1M Sodium Diethyldithiocarbamate (aqueous) to chelate and remove Pd (turns aqueous layer brown).

  • Workup (Solid Phase):

    • Wash resin with DCM (3x), DMF (3x), and 0.5% Sodium Diethyldithiocarbamate in DMF (2x) to remove Pd residues.

Troubleshooting & Expert Insights

The "Scavenger" Problem

If the Alloc deprotection fails or yields low recovery, the issue is usually the scavenger .

  • Mechanism: Without a scavenger, the

    
    -allyl Pd complex is reversible. The allyl group will simply re-attach to the amine.
    
  • Solution: Use Phenylsilane (hydride donor) or Dimedone (carbon nucleophile). Avoid Morpholine if the substrate is sensitive to basic conditions, though it is a classic scavenger.

Palladium Contamination

Pd is "sticky" and can bind to sulfur or nitrogen atoms in the peptide.

  • Detection: Darkening of the resin or product.

  • Removal: Standard washes are insufficient. Use DTC (Sodium Diethyldithiocarbamate) or commercially available metal scavenger resins (e.g., Thiol-silica) post-cleavage.

Air Sensitivity

 oxidizes rapidly in air (turning from yellow to black).
  • Best Practice: Use fresh catalyst. If the catalyst is black, it is dead (

    
    ). Alternatively, generate 
    
    
    
    in situ using
    
    
    and excess
    
    
    .

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. Link

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. Link

  • Gomez-Martinez, P., et al. (1999). Enzymatic protection of amines using allyl methyl carbonate. Journal of the Chemical Society, Perkin Transactions 1. Link

  • Thayer, D. A., et al. (2010). Polymer-supported Pd(0) reagents for Alloc deprotection. Journal of Organic Chemistry. Link

  • BenchChem. (2025).[1][4][7][12] Kinetic analysis of Alloc removal from different peptide sequences. Link

Sources

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